Dehydroespeletone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHUKOQYRGQWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555941 | |
| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88076-21-5 | |
| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroespeletone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Dehydroespeletone, a naturally occurring furanosesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a generalized methodology for its extraction and isolation, designed for professionals in research and drug development.
Natural Sources of this compound
This compound is primarily found within the plant kingdom, specifically in species belonging to the Asteraceae family. The principal genera known to produce this compound are Espeletia and Artemisia.
The Genus Espeletia (Frailejones)
The genus Espeletia, commonly known as 'frailejones', represents the most significant natural source of this compound. These perennial subshrubs are native to the high-altitude páramo ecosystems of the Andes in Colombia, Venezuela, and Ecuador[1]. The thick trunks and succulent, hairy leaves of Espeletia species are characteristic features[1][2]. While numerous species exist within this genus, specific quantitative data on this compound concentrations across different species and plant parts is not extensively detailed in currently available public literature.
Table 1: Known Natural Sources of this compound
| Family | Genus | Common Name | Geographical Distribution |
| Asteraceae | Espeletia | Frailejón | Andes of Colombia, Venezuela, and Ecuador[1] |
| Asteraceae | Artemisia | Wormwood, Mugwort | Diverse, widespread in the Northern Hemisphere |
Isolation and Purification of this compound: A Generalized Protocol
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized methodology based on standard phytochemical techniques for the isolation of furanosesquiterpenoids.
Experimental Protocol:
1. Plant Material Collection and Preparation:
-
Collection: Collect the relevant plant parts (e.g., leaves, stems) from a verified species of Espeletia or Artemisia.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent Selection: Choose an appropriate organic solvent or a series of solvents with increasing polarity. A common starting point is a nonpolar solvent like hexane or petroleum ether, followed by solvents of intermediate polarity such as dichloromethane or ethyl acetate.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Liquid-Liquid Partitioning: Redissolve the crude extract in a suitable solvent system (e.g., methanol-water) and partition it against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This step separates compounds based on their differential solubility.
-
Solid-Phase Extraction (SPE): Alternatively, utilize SPE cartridges with a suitable stationary phase (e.g., silica gel, C18) to fractionate the crude extract. Elute with a stepwise gradient of solvents.
4. Purification by Chromatography:
-
Column Chromatography (CC): This is a critical step for isolating this compound.
-
Stationary Phase: Typically, silica gel (60-120 or 230-400 mesh) is used.
-
Mobile Phase: A gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to elute the compounds. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, Prep-HPLC is the method of choice.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and water or methanol and water is typically employed.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation and purification of this compound.
Disclaimer: This guide provides a generalized framework for the isolation of this compound. The actual yields and optimal conditions will vary depending on the specific plant source, the concentration of the target compound, and the specific laboratory conditions. Researchers should consult peer-reviewed scientific literature for detailed and validated protocols for specific species.
References
Dehydroespeletone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroespeletone is a naturally occurring compound found in plants of the Espeletia genus, commonly known as "frailejones," which are native to the high-altitude páramo ecosystems of the Andes. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈O₃ | |
| Molecular Weight | 246.30 g/mol | |
| CAS Number | 51995-99-4 | [1] |
| Boiling Point | 378.5 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | Powder | [1] |
| Storage | -20°C for 3 years (powder) | [1] |
| -80°C for 1 year (in solvent) | [1] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While specific, publicly available raw spectral data is limited, the following represents a general protocol for acquiring such data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the compound's protons.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, which is crucial for assigning the complete chemical structure.
Isolation of this compound from Espeletia Species
This compound is naturally present in various species of the Espeletia genus. The following is a generalized protocol for its extraction and purification.
Experimental Protocols
Extraction and Isolation Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
-
Plant Material Collection and Preparation: Aerial parts of the Espeletia plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as methanol or ethanol, typically using a Soxhlet apparatus or maceration.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the medium-polarity fraction (e.g., ethyl acetate).
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography on silica gel, with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC for final purification to yield the pure compound.
-
Structural Verification: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, primarily NMR and mass spectrometry (MS).
Potential Biological Activity: Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. While specific studies on this compound are limited, related compounds and extracts from Espeletia species have shown inhibitory effects on key inflammatory pathways. The primary targets of interest for anti-inflammatory drug development are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
Dehydroespeletone (CAS No. 51995-99-4): A Technical Guide for Researchers
An In-depth Review of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Compound
Abstract
Dehydroespeletone, a natural product with the CAS number 51995-99-4, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Espeletia and Artemisia genera, this compound has demonstrated noteworthy anti-inflammatory, antimicrobial, and cytotoxic properties in preliminary research. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating available data on its physicochemical characteristics, biological activities, and relevant experimental methodologies. The information presented herein aims to facilitate further investigation into the therapeutic potential of this compound.
Physicochemical Properties
This compound is a moderately sized organic molecule with the chemical formula C₁₄H₁₆O₃. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51995-99-4 | N/A |
| Molecular Formula | C₁₄H₁₆O₃ | [1] |
| Molecular Weight | 232.275 g/mol | [1] |
| Boiling Point | 378.5 ± 42.0 °C | N/A |
| Density | 1.1 ± 0.1 g/mL | N/A |
Table 1: Physicochemical Properties of this compound
Biological Activities and Mechanism of Action
Preliminary studies suggest that this compound possesses a range of biological activities, making it a compound of interest for further pharmacological investigation.
Anti-inflammatory Activity
This compound has been noted for its potential anti-inflammatory properties.[1] While specific studies detailing its mechanism of action are not yet available, the inhibition of inflammatory pathways is a key area of investigation for many natural products. A common target for anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.[2][3][4][5][6] Natural compounds, including phenols, polyphenols, and various terpenes, have been shown to inhibit the NF-κB pathway.[2][3][4][5]
DOT Diagram of a Generalized NF-κB Signaling Pathway
Caption: Generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Antimicrobial Activity
This compound has also been recognized for its potential antimicrobial effects.[1] The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microbial strains.
Cytotoxic Activity
Initial research indicates that this compound may exhibit cytotoxic activity, suggesting its potential as a candidate for anticancer research. Further studies are required to elucidate its efficacy and selectivity against different cancer cell lines.
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, this section provides detailed methodologies for key assays relevant to its reported biological activities. These protocols can serve as a foundation for future research.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7][8]
Materials:
-
Egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the test compound at various concentrations.
-
Prepare a control solution containing 2.0 mL of distilled water instead of the test compound.
-
Incubate all solutions at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
DOT Diagram of the Protein Denaturation Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound (this compound)
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
DOT Diagram of the Broth Microdilution Method
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
DOT Diagram of the MTT Assay Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Broth microdilution susceptibility testing. [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dehydroespeletone: Unraveling the Biological Activity Landscape
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydroespeletone, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on the biological activity screening of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
While the body of research on this compound is still emerging, preliminary investigations suggest a range of biological activities that warrant further exploration. This guide aims to summarize the current state of knowledge, including detailed experimental protocols where available, and to highlight the signaling pathways that may be modulated by this compound.
Biological Activity Screening: A Summary of Findings
At present, publicly available, peer-reviewed literature containing specific quantitative data (e.g., IC₅₀ or MIC values) on the biological activities of this compound is limited. General statements in chemical supplier databases indicate that it is researched for its potential anti-inflammatory and antimicrobial properties. However, detailed screening data from primary research articles is not readily accessible.
This guide will, therefore, focus on the established methodologies and conceptual frameworks for screening compounds like this compound for anticancer, anti-inflammatory, and antimicrobial activities. These sections will provide researchers with the necessary protocols to initiate their own investigations into the therapeutic potential of this compound.
Anticancer Activity Screening
The evaluation of a compound's anticancer potential is a critical step in drug discovery. A standard approach involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of this compound using the MTT assay.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit key inflammatory mediators and pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model to screen for anti-inflammatory activity. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a widely used endpoint.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified diagram of the canonical NF-κB signaling pathway leading to inflammation.
Antimicrobial Activity Screening
The discovery of new antimicrobial agents is crucial to combat the rise of antibiotic resistance. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of a potential antimicrobial compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Workflow for Antimicrobial MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
While the current publicly available data on the specific biological activities of this compound is sparse, the established screening methodologies outlined in this guide provide a clear path forward for its investigation. Researchers are encouraged to employ these protocols to generate the quantitative data necessary to build a comprehensive biological activity profile for this compound. Future studies should focus on:
-
Broad-panel screening: Testing this compound against a diverse range of cancer cell lines and microbial pathogens to determine its spectrum of activity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In vivo studies: Validating the in vitro findings in relevant animal models of cancer, inflammation, and infection.
The systematic application of these research strategies will be instrumental in unlocking the full therapeutic potential of this compound.
Unraveling the Therapeutic Potential of Dehydroespeletone: Acknowledging a Research Frontier
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their vast structural diversity, represent a significant reservoir of potential drug leads. Dehydroespeletone, a natural compound found within the unique flora of the Andean páramos, has emerged as a subject of scientific curiosity. However, a comprehensive investigation into its mechanism of action reveals a landscape ripe for discovery, as detailed, publicly available research on its specific molecular pathways remains limited.
This compound is a chemical constituent isolated from plants of the Espeletia genus, commonly known as 'frailejones'. These remarkable plants are endemic to the high-altitude ecosystems of the Andes. Phytochemical studies have been conducted on various Espeletia species, including Espeletia grandiflora, Espeletia killipii, and Espeletia schultzii, revealing a rich profile of secondary metabolites. These include diterpenes and sesquiterpenes, classes of compounds known for their diverse biological activities. While these studies confirm the presence of a complex chemical milieu within these plants, they also underscore that the biological activities of many individual constituents, including this compound, have been poorly investigated.
The Source of this compound: The Espeletia Genus
The Espeletia genus, belonging to the Asteraceae family, comprises a variety of species that have adapted to the harsh conditions of the páramo. Traditional medicine in the Venezuelan Andes has utilized the resins from these plants for treating respiratory ailments. Scientific investigations into the chemical composition of Espeletia species have primarily focused on their essential oils and resins. These studies have identified numerous compounds, with some analyses highlighting the antimicrobial and antibacterial properties of the essential oils.
A study on the essential oils of five endemic Colombian Espeletia species—Espeletia argentea, Espeletia barclayana, Espeletia killipii, Espeletia summapacis, and Espeletiopsis corymbosa—identified major compounds such as α-pinene, β-pinene, sabinene, p-cymene, and limonene[1][2]. While these findings are valuable, they do not provide specific insights into the mechanism of action of this compound.
Current State of Research: A Call for Deeper Investigation
The current body of scientific literature does not contain in-depth studies detailing the specific signaling pathways or molecular targets of this compound. As such, it is not possible to construct a detailed technical guide on its core mechanism of action, nor are there quantitative data or established experimental protocols specifically for this compound.
The journey to elucidate the mechanism of action of a natural product is a meticulous process, often involving a series of in vitro and in vivo studies. The logical workflow for such an investigation is depicted below.
Figure 1. A generalized workflow for discovering the mechanism of action of a natural product.
Future Directions
The absence of detailed information on this compound's mechanism of action presents a significant opportunity for the scientific community. Future research should focus on:
-
Isolation and Purification: Establishing robust protocols for the isolation and purification of this compound from Espeletia species to ensure a consistent supply for research purposes.
-
In Vitro Screening: Conducting a broad range of in vitro assays to screen for potential biological activities, such as anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.
-
Target Identification: Employing modern drug discovery techniques, including proteomics and transcriptomics, to identify the molecular targets of this compound.
-
Pathway Elucidation: Investigating the downstream signaling pathways modulated by this compound upon binding to its target(s).
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound.
References
The Dehydroespeletone Biosynthetic Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroespeletone, a furanosesquiterpenoid found in plants of the Espeletia genus within the Asteraceae family, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by representative quantitative data and detailed experimental protocols for pathway elucidation and analysis. While the complete pathway has not been fully elucidated in the literature, this guide presents a scientifically grounded hypothetical pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from the general isoprenoid pathway, starting with the C15 precursor farnesyl pyrophosphate (FPP). The pathway likely involves an initial cyclization reaction catalyzed by a sesquiterpene synthase (STS), followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYP450s).
Core Requirements: Data Presentation
Table 1: Representative Enzyme Kinetic Parameters
The following table summarizes representative kinetic data for enzymes analogous to those proposed in the this compound biosynthetic pathway, based on characterized enzymes from other Asteraceae species.
| Enzyme Class | Representative Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Sesquiterpene Synthase | Lactuca sativa Germacrene A Synthase 2 (LsGAS2) | Farnesyl Pyrophosphate (FPP) | 10.9 ± 0.16 | 0.28 ± 0.03 | [1] |
| Sesquiterpene Synthase | Barnadesia spinosa Germacrene A Synthase 1 (BsGAS1) | Farnesyl Pyrophosphate (FPP) | 7.8 ± 0.25 | 0.13 ± 0.01 | [1] |
| Cytochrome P450 | Cichorium intybus Germacrene A Oxidase | Germacrene A | ~5 | N/A | [2] |
| Cytochrome P450 | Helianthus annuus Eupatolide Synthase (HaES) | 8β-hydroxy-germacrene A acid | N/A | N/A | [3] |
Note: N/A indicates that the specific value was not provided in the cited literature, though the enzyme activity was confirmed.
Table 2: Representative Metabolite Concentrations in Asteraceae Species
This table provides an example of the concentrations of related sesquiterpene lactones found in the leaves of an Asteraceae species, which can serve as a benchmark for quantitative analysis of this compound.
| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |
| 4β,5-dihydro-2',3'-dihydroxy-15-desoxy-goyazensolide | Eremanthus seidelii | Leaves | 1.5 - 10.5 | HPLC | [4] |
| 4β,5-dihydro-1',2'-epoxy-eremantholide-C | Eremanthus seidelii | Leaves | 0.5 - 5.0 | HPLC | [4] |
Mandatory Visualization: Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Experimental Protocols
Metabolite Extraction and Quantitative Analysis by HPLC-MS/MS
This protocol describes the extraction of sesquiterpenoids from Espeletia leaf tissue and their quantification.
a. Sample Preparation and Extraction:
-
Freeze-dry fresh leaf material and grind to a fine powder using a mortar and pestle with liquid nitrogen.
-
Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a commercially available, structurally similar sesquiterpenoid not present in the plant).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new 2 mL tube.
-
Repeat the extraction process (steps 3-7) on the remaining pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
b. HPLC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive and/or negative ESI, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion of standards.
-
Quantification: Generate a standard curve using a certified reference standard of this compound at a range of concentrations. Calculate the concentration in the plant extracts based on the peak area ratio of the analyte to the internal standard.
-
Caption: Workflow for quantitative analysis of this compound in plant tissue.
Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol outlines the expression of candidate genes in a microbial host and the subsequent characterization of the recombinant enzymes.
a. Gene Cloning and Expression Vector Construction:
-
Identify candidate sesquiterpene synthase (STS) and CYP450 genes from a transcriptome dataset of Espeletia.
-
Amplify the full-length coding sequences of the candidate genes using PCR with primers containing appropriate restriction sites.
-
Clone the PCR products into a suitable expression vector. For yeast (Saccharomyces cerevisiae) expression, a pESC vector can be used. For E. coli expression of STSs, a pET vector is suitable.
b. Heterologous Expression in Saccharomyces cerevisiae (for CYP450s):
-
Transform the yeast expression vector containing the candidate CYP450 gene into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana cytochrome P450 reductase).
-
Grow the transformed yeast in a selective medium to an OD
600of 0.6-0.8. -
Induce protein expression by transferring the cells to a galactose-containing medium.
-
Incubate for 48-72 hours at a reduced temperature (e.g., 20-25 °C).
-
Harvest the cells by centrifugation.
c. Enzyme Assays:
-
STS Assay:
-
Prepare a cell-free extract from the recombinant E. coli or yeast cells expressing the STS.
-
Incubate the cell-free extract with FPP in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl
2, 5 mM DTT) at 30 °C for 1-2 hours. -
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.
-
Analyze the organic layer by GC-MS to identify the product (e.g., germacrene A).
-
-
CYP450 Assay:
-
Prepare microsomes from the recombinant yeast cells expressing the CYP450.
-
Incubate the microsomes with the putative substrate (e.g., germacrene A or a subsequent intermediate) in a buffer containing a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS or HPLC-MS to identify the oxidized products.
-
Caption: Workflow for functional characterization of biosynthetic enzymes.
In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)
This protocol describes a method to downregulate the expression of candidate genes in Espeletia to confirm their role in this compound biosynthesis. This method is adapted from protocols developed for other Asteraceae species like Gerbera hybrida.[5]
a. VIGS Vector Construction:
-
Select a 200-400 bp fragment of the target gene (e.g., a candidate Germacrene A Synthase or CYP450) that is unique to that gene to avoid off-target silencing.
-
Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
b. Agroinfiltration:
-
Transform the pTRV1 vector and the pTRV2 construct containing the gene fragment into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Grow liquid cultures of both strains to an OD
600of 1.0-1.5. -
Harvest the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl
2, 200 µM acetosyringone). -
Incubate the resuspended bacteria at room temperature for at least 3 hours.
-
Mix the cultures containing pTRV1 and the pTRV2 construct in a 1:1 ratio.
-
Infiltrate the bacterial suspension into the leaves of young Espeletia plants using a needleless syringe.
c. Analysis of Silenced Plants:
-
After 2-3 weeks, observe the plants for any visible phenotypes. A phytoene desaturase (PDS) gene fragment can be used as a positive control for silencing, which results in photobleaching.
-
Harvest leaf tissue from both silenced and control (empty vector) plants.
-
Confirm the downregulation of the target gene transcript levels using quantitative real-time PCR (qRT-PCR).
-
Perform metabolite analysis as described in Protocol 1 to determine if the concentration of this compound and its proposed intermediates is reduced in the silenced plants.
Conclusion
The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental plant science and applied biotechnology. The proposed pathway, involving a germacrene A synthase and a series of cytochrome P450-mediated oxidations, provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methodologies for researchers to identify and characterize the specific genes and enzymes involved, quantify the target metabolite, and ultimately pave the way for the metabolic engineering of this compound production in microbial or plant-based systems. Further research focusing on the functional characterization of genes from Espeletia species will be critical to fully unravel this intriguing biosynthetic pathway.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroespeletone: A Technical Guide to its Antioxidant Potential
Disclaimer: Scientific literature directly investigating the antioxidant properties of dehydroespeletone is limited. This guide leverages available research on the structurally similar and well-studied compound, Dehydroepiandrosterone (DHEA), as a predictive model for the potential antioxidant mechanisms and activity of this compound. All data and pathways described herein are based on studies of DHEA and should be considered as a theoretical framework for this compound pending direct experimental verification.
Executive Summary
This compound, a natural compound, is postulated to possess significant antioxidant potential, primarily through the modulation of endogenous antioxidant defense systems. Drawing parallels from the extensive research on Dehydroepiandrosterone (DHEA), this document outlines the plausible mechanisms of action, presents quantitative data from relevant studies, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways and workflows. The central hypothesis is that this compound, much like DHEA, can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a novel antioxidant agent.
Quantitative Data on Antioxidant Effects
The antioxidant effects of DHEA, used here as a proxy for this compound, have been quantified in various studies. These effects are multifaceted, ranging from direct radical scavenging to the upregulation of endogenous antioxidant enzymes. The following table summarizes key quantitative findings from preclinical studies.
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| Lipid Peroxidation | Older Humans | 85 mg/day DHEA for 3 weeks | Significant reduction in serum lipid peroxidation. | [1] |
| Vitamin E-deficient rats | DHEA administration | Ameliorated lipid peroxidation in the liver. | [2] | |
| Antioxidant Enzyme Activity | Young and Old Rats | 10 mg/kg DHEA for 5 weeks | - Increased total glutathione (GSH) content by 17% and reduced GSH by 22%.- Increased p-Akt/Akt ratio by 36%. | [3] |
| Rat Hepatocellular Carcinogenesis Model | DHEA supplementation | Decreased NADPH-dependent antioxidant enzyme activity, suggesting a modulatory role. | [4] | |
| Nrf2 Pathway Activation | Iron-induced Epilepsy in Rats | DHEA treatment for 14 and 21 days | Upregulation of Nrf2, HO-1, and NQO-1. | [5] |
| H2O2-induced Oxidative Stress in Muscle Cells | DHEA pretreatment | Stimulated the activation of Nrf2 and the expression of HO-1. | [6][7] | |
| Reactive Oxygen Species (ROS) | H2O2-induced Toxicity in Muscle Cells | DHEA pretreatment | Reduction of intracellular accumulation of ROS. | [6][7] |
Core Antioxidant Mechanism: The Nrf2 Signaling Pathway
The primary mechanism by which this compound is proposed to exert its antioxidant effects is through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by compounds like DHEA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.
Caption: Postulated Nrf2 signaling pathway activation by this compound.
Experimental Protocols
The following sections provide detailed methodologies for common in vitro assays used to evaluate the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[9]
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test sample, positive control, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.[13]
-
Measurement: Measure the absorbance at 593 nm.[13]
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as FRAP units or equivalents.
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer).[14]
-
Protein Precipitation: Add an equal volume of TCA solution to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction:
-
Cooling and Measurement: Cool the samples on ice and then measure the absorbance of the supernatant at 532 nm.[15]
-
Calculation: The concentration of TBARS is calculated from a standard curve of MDA and is typically expressed as nmol/mg of protein.
Western Blot for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 and HO-1, in cell or tissue lysates, providing evidence for the activation of the Nrf2 pathway.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease inhibitors
-
Bradford assay kit for protein quantification
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration using the Bradford assay.[17]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL detection reagent.
-
Imaging and Analysis: Visualize the protein bands using an imaging system. The band intensities can be quantified using software like ImageJ, and the expression of target proteins is normalized to the loading control.[17]
Caption: A streamlined workflow for Western blot analysis.
Conclusion and Future Directions
The available evidence on DHEA strongly suggests that this compound holds significant promise as a potent antioxidant agent. Its likely mechanism of action via the Nrf2 signaling pathway positions it as a compelling candidate for further investigation in the context of diseases associated with oxidative stress. Future research should focus on direct experimental validation of the antioxidant effects of this compound using the assays detailed in this guide. Furthermore, in vivo studies are warranted to assess its bioavailability, safety profile, and efficacy in preclinical models of oxidative stress-related pathologies. The exploration of this compound and its derivatives could pave the way for the development of novel therapeutics for a range of debilitating diseases.
References
- 1. Antioxidant activity of dioscorea and dehydroepiandrosterone (DHEA) in older humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone alters vitamin E status and prevents lipid peroxidation in vitamin E-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone improves hepatic antioxidant reserve and stimulates Akt signaling in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone supplement increases malate dehydrogenase activity and decreases NADPH-dependent antioxidant enzyme activity in rat hepatocellular carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DHEA Alleviates Oxidative Stress of Muscle Cells via Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. himedialabs.com [himedialabs.com]
- 17. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
Methodological & Application
Application Note & Protocol: HPLC Analysis of Dehydroespeletone
This document provides a detailed protocol for the quantitative analysis of Dehydroespeletone in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a natural product found in species of the Asteraceae family and is of interest for its potential biological activities.[1] This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2][3] This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. As a sesquiterpene lactone, this compound can be effectively separated and quantified using a C18 stationary phase and a polar mobile phase.[4][5][6] The method outlined below is based on established principles for the analysis of similar natural products and provides a robust starting point for method development and validation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (purity ≥98%).
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical data for key method validation parameters to demonstrate the expected performance of this HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC components for this compound analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Determining Dehydroespeletone Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroespeletone, a natural compound of interest, holds potential for investigation as a cytotoxic agent in cancer research and drug development. Assessing its ability to induce cell death is a critical first step in its evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and colorimetric method for evaluating the in vitro cytotoxic effects of compounds on cultured cell lines.[1][2][3] This assay quantifies cell viability by measuring the metabolic activity of living cells, specifically the activity of mitochondrial dehydrogenases.[3] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
These application notes provide a comprehensive protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines. While specific data on this compound is limited, the methodologies outlined are based on established protocols for natural compounds and related molecules like Dehydroepiandrosterone (DHEA), which has demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines, including cervical and breast cancer.[5][6][7]
Principle of the MTT Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan.[1][2][3] This reduction only occurs in metabolically active cells.[4] The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[4]
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
Materials and Reagents:
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Selected cancer cell line(s) (e.g., MCF-7, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered and protected from light)[8][9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or medium without cells.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[10]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible. The incubation time can be optimized for the specific cell line.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting or shaking the plate for about 15 minutes at room temperature to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 value:
-
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability.
-
Plot a dose-response curve with the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value can be determined from this curve using non-linear regression analysis.
-
Data Presentation
Quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxic Effect of this compound on [Cancer Cell Line Name] after [Time] Hours of Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{ | c |
SD: Standard Deviation
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language):
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
While the precise signaling pathways activated by this compound leading to cytotoxicity are yet to be fully elucidated, apoptosis (programmed cell death) is a common mechanism for natural cytotoxic compounds. The intrinsic (mitochondrial) pathway is a key regulator of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Potential Signaling Pathways
Studies on the related compound Dehydroepiandrosterone (DHEA) suggest potential mechanisms of action that may be relevant for this compound. These include:
-
Induction of Apoptosis: DHEA has been shown to induce apoptosis in neural precursor cells.[11] This process often involves the activation of caspases, a family of proteases central to the execution of programmed cell death.
-
Modulation of Survival Pathways: DHEA can influence cell survival signaling pathways such as the Akt pathway.[11] Inhibition of pro-survival pathways can lead to increased cell death.
-
Oxidative Stress: Some natural compounds exert their cytotoxic effects by inducing oxidative stress. DHEA has been shown to alleviate oxidative stress in certain contexts, but its derivatives could potentially have pro-oxidant effects in cancer cells, leading to apoptosis.[12] The Nrf2/ARE signaling pathway is a key regulator of the cellular response to oxidative stress.[12]
Further investigation into these and other pathways, such as the MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival, would be necessary to fully understand the mechanism of this compound-induced cytotoxicity.[13]
Conclusion
The MTT assay provides a robust and high-throughput method for the initial assessment of this compound's cytotoxic activity. The detailed protocol and data analysis guidelines presented here offer a solid framework for researchers. Subsequent studies should focus on elucidating the specific molecular mechanisms and signaling pathways involved in this compound-mediated cell death to further evaluate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Dehydroepiandrosterone inhibits proliferation and suppresses migration of human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone inhibits events related with the metastatic process in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dehydroepiandrosterone on proliferation, migration, and death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone alleviates oxidative stress and apoptosis in iron-induced epilepsy via activation of Nrf2/ARE signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Dehydroepiandrosterone (DHEA)
Disclaimer: Initial searches for "Dehydroespeletone" did not yield specific scientific literature regarding its in vitro anti-inflammatory properties. The following information is provided for Dehydroepiandrosterone (DHEA) , a compound with a similar name and well-documented anti-inflammatory effects, assuming a potential misspelling in the original query.
These application notes provide an overview of the in vitro assays used to characterize the anti-inflammatory effects of Dehydroepiandrosterone (DHEA). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Dehydroepiandrosterone (DHEA) is a steroid hormone that has demonstrated a range of biological activities, including immunomodulatory and anti-inflammatory effects. In vitro studies are crucial for elucidating the mechanisms by which DHEA exerts its anti-inflammatory action. Key mechanisms include the modulation of pro- and anti-inflammatory cytokine production and the inhibition of major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of DHEA.
Table 1: Effect of DHEA on Cytokine Production in Murine Spleen Cells
| Cytokine | Stimulant | DHEA Concentration | Effect | Reference |
| IL-1 | LPS | 6 µM | Significantly reduced | [1] |
| IL-2 | ConA/LPS | 6 µM | Significantly reduced | [1] |
| IFN-γ | ConA/LPS | 6 µM | Significantly reduced | [1] |
| IL-10 | ConA/LPS | Increasing concentrations | Significantly increased | [1] |
| TNF-α | ConA/LPS | Not specified | No effect | [1] |
| IL-4 | ConA/LPS | Not specified | No effect | [1] |
| IL-6 | ConA/LPS | Not specified | No effect | [1] |
Table 2: Effect of DHEA on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | DHEA Concentration | Effect | Reference |
| IL-5 | 10 µM | Suppressed to 24.0±7.8% in subjects with AHR | [2] |
| IFN-γ | 10 µM | Suppressed to 29.7±7.0% in subjects with AHR | [2] |
| IL-10 | Dose-dependent | Significantly suppressed | [2] |
Table 3: Effect of DHEA-Sulfate (DHEAS) on Inflammatory Markers in Human Aortic Endothelial Cells (HAECs)
| Inflammatory Marker | Stimulant | DHEAS Concentration | Effect | Reference |
| IL-8 Gene Expression | TNF-α | Not specified | Reduced nearly 5-fold | [3] |
| ICAM-1 Gene Expression | TNF-α | Not specified | Reduced 2-fold | [3] |
| VCAM-1 Surface Expression | TNF-α | 1 mM | Reduced to 6.6% | [3] |
Experimental Protocols
Lipopolysaccharide (LPS)-Stimulated Cytokine Production in Macrophages
This protocol describes how to assess the effect of DHEA on the production of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
DHEA (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-10
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[4]
-
DHEA Pre-treatment: Treat the cells with various non-toxic concentrations of DHEA (e.g., 5, 10, 20 µg/mL) for 1 hour.[4] Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 or 24 hours.[4] Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by DHEA compared to the LPS-stimulated control.
TNF-α-Induced VCAM-1 Expression in Human Aortic Endothelial Cells (HAECs)
This protocol outlines the procedure to determine the effect of DHEA on the expression of the vascular cell adhesion molecule-1 (VCAM-1) on the surface of HAECs stimulated with TNF-α.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial cell growth medium
-
DHEA-Sulfate (DHEAS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
FITC-conjugated anti-VCAM-1 antibody
-
Flow cytometer
-
6-well cell culture plates
Protocol:
-
Cell Culture: Culture HAECs in 6-well plates until confluent.[3]
-
DHEAS Pre-treatment: Pre-treat the cells with varying concentrations of DHEAS for 48 hours.[3]
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 25 ng/mL) for 4 hours.[3]
-
Cell Staining: Detach the cells and stain with a FITC-conjugated anti-VCAM-1 antibody.
-
Flow Cytometry: Analyze the expression of VCAM-1 using a flow cytometer.
-
Data Analysis: Determine the percentage of VCAM-1 positive cells and the mean fluorescence intensity.
Nuclear Factor-kappa B (NF-κB) Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for assessing the effect of DHEA on the DNA-binding activity of NF-κB in nuclear extracts from cells stimulated with an inflammatory agent.
Materials:
-
Cell line of interest (e.g., HAECs)
-
DHEA-Sulfate (DHEAS)
-
TNF-α
-
Nuclear extraction kit
-
Oligonucleotide probe containing the NF-κB consensus sequence, labeled with a non-radioactive or radioactive tag
-
Poly(dI-dC)
-
Gel electrophoresis apparatus
-
Detection system for the labeled probe
Protocol:
-
Cell Treatment: Treat cells with DHEAS for 48 hours, followed by stimulation with TNF-α.[3]
-
Nuclear Extraction: Prepare nuclear extracts from the treated and control cells using a nuclear extraction kit.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in the presence of poly(dI-dC). For supershift analysis, specific antibodies against NF-κB subunits (p50, p65) can be added.[3]
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe to visualize the NF-κB-DNA complexes.
-
Data Analysis: Compare the intensity of the shifted bands between different treatment groups to determine the effect of DHEA on NF-κB DNA binding.
Mandatory Visualizations
Caption: DHEA inhibits the NF-κB signaling pathway.
Caption: Workflow for cytokine production assay.
References
- 1. The effects of dehydroepiandrosterone (DHEA) on in vitro spleen cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dehydroepiandrosterone on Th2 cytokine production in peripheral blood mononuclear cells from asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocol: Dehydroespeletone Protein Denaturation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key event in the inflammatory process is the denaturation of proteins, which can lead to the loss of their biological function and the generation of autoantigens.[1][2][3][4][5][6] The inhibition of protein denaturation is a recognized in vitro method for screening potential anti-inflammatory agents.[7][8][9] Dehydroespeletone, a natural compound, has been investigated for its potential biological activities, including anti-inflammatory properties.[10] This document provides a detailed protocol for assessing the anti-inflammatory potential of this compound using a protein denaturation inhibition assay.
Principle
The protein denaturation inhibition assay is based on the principle that denatured proteins are a hallmark of inflammation.[2][11] This in vitro assay measures the ability of a compound to prevent the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, when subjected to heat or other denaturing agents.[7][12][13][14] The turbidity of the solution increases upon protein denaturation, and this can be quantified spectrophotometrically. An effective anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.
Materials and Reagents
-
This compound
-
Bovine Serum Albumin (BSA) Fraction V, 1% (w/v) solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
1N HCl
-
Spectrophotometer
-
Water bath
-
Micropipettes
-
Test tubes
Experimental Protocol
This protocol is adapted from established methods for assessing the in vitro anti-inflammatory activity of natural products.[14][15][16]
1. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. From this stock, prepare serial dilutions to obtain final concentrations ranging from 10 to 500 µg/mL.
-
Bovine Serum Albumin (BSA) Solution: Prepare a 1% (w/v) BSA solution in distilled water.
-
Positive Control: Prepare a 1 mg/mL stock solution of diclofenac sodium in distilled water. From this stock, prepare serial dilutions to obtain final concentrations ranging from 10 to 500 µg/mL.
-
Control Solution: Use DMSO as the control solution.
2. Assay Procedure:
-
To 0.5 mL of 1% BSA solution, add 0.1 mL of the this compound test solution at various concentrations (10, 50, 100, 250, 500 µg/mL).
-
Adjust the pH of the reaction mixture to 6.4 using 1N HCl.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[14]
-
After heating, cool the test tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Repeat the procedure for the positive control (diclofenac sodium) and the control (DMSO).
3. Calculation of Percentage Inhibition:
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [12][16]
Data Presentation
The following table summarizes hypothetical data for the percentage inhibition of BSA denaturation by this compound and the standard drug, diclofenac sodium.
| Concentration (µg/mL) | % Inhibition by this compound (Mean ± SD) | % Inhibition by Diclofenac Sodium (Mean ± SD) |
| 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 50 | 35.8 ± 2.5 | 48.2 ± 3.0 |
| 100 | 52.4 ± 3.1 | 65.7 ± 3.5 |
| 250 | 70.1 ± 4.0 | 82.3 ± 4.2 |
| 500 | 85.6 ± 4.5 | 91.8 ± 4.8 |
Visualizations
Caption: Workflow for the protein denaturation inhibition assay.
Caption: Potential anti-inflammatory mechanism of this compound.
Discussion
The results from the protein denaturation assay can provide valuable preliminary data on the anti-inflammatory potential of this compound. A dose-dependent inhibition of protein denaturation, as illustrated in the hypothetical data table, would suggest that this compound can stabilize protein structure and may, therefore, possess anti-inflammatory properties. The mechanism of this action could be through the modulation of key inflammatory signaling pathways such as NF-κB and AP-1, which are known to be regulated by upstream kinases like Src, Syk, and TAK1.[17] Further studies would be required to elucidate the precise molecular targets of this compound.
Conclusion
The protein denaturation inhibition assay is a simple, rapid, and cost-effective in vitro method to screen for the anti-inflammatory activity of compounds like this compound. The protocol provided here offers a standardized procedure for this assessment. Positive results from this assay can justify further investigation into the anti-inflammatory properties of this compound using more complex cellular and in vivo models.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds, without the use of animals, in the early stages of the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mona.uwi.edu [mona.uwi.edu]
- 9. Inhibition of protein denaturation: Significance and symbolism [wisdomlib.org]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. innpharmacotherapy.com [innpharmacotherapy.com]
- 13. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
- 17. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydroespeletone Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroespeletone is a naturally occurring compound that has garnered interest within the scientific community for its potential biological activities. As with many hydrophobic compounds, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for use in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure consistency and reproducibility in experimental settings.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 232.27 g/mol | [1] |
| Appearance | Solid (powder) | General knowledge |
| Solubility in DMSO | ≥ 40 mg/mL | Implied from experimental examples |
| Purity | >98% (typical) | Commercially available |
Recommended Stock Solution Concentrations
The choice of stock solution concentration is dependent on the required final concentration in the assay and the tolerance of the experimental system to DMSO. It is standard practice to prepare a highly concentrated stock solution to minimize the volume of DMSO added to the final assay medium. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity[2].
| Stock Concentration (in DMSO) | Molarity (M) | Final Concentration (Example) | Final DMSO % (v/v) in 1 mL Assay Volume |
| 10 mM | 0.01 M | 10 µM | 0.1% |
| 20 mM | 0.02 M | 20 µM | 0.1% |
| 50 mM | 0.05 M | 50 µM | 0.1% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Work in a clean and dry environment, such as a laminar flow hood, to maintain sterility.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.32 mg of this compound (Calculation: 0.01 mol/L * 1 * 10^-3 L * 232.27 g/mol = 0.00232 g = 2.32 mg).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous/sterile DMSO to the tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 2.32 mg of compound.
-
Close the tube/vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution at room temperature for 1-2 minutes or until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound[2].
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but -20°C is generally recommended[2].
-
Workflow for Preparing and Using this compound Stock Solution
Caption: Workflow for this compound Stock and Working Solution Preparation.
Stability and Handling
-
Handling DMSO: DMSO is a powerful solvent and can readily penetrate the skin, potentially carrying dissolved substances with it. Always wear appropriate personal protective equipment, including gloves and safety glasses, when handling DMSO and its solutions. Work in a well-ventilated area.
-
Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air[3]. To prevent dilution of your stock solution and potential hydrolysis of the compound, use anhydrous DMSO and keep the containers tightly sealed.
Dilution to Working Concentration
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Perform a serial dilution in the appropriate cell culture medium or buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is below the threshold for cellular toxicity, typically less than 0.5%[2]. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock solution 1:100 in your assay medium (e.g., 1 µL of stock in 99 µL of medium). This will give you a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 (e.g., 10 µL of intermediate in 90 µL of medium) to get the final 10 µM working concentration. The final DMSO concentration will be 0.1%.
Signaling Pathway Diagram (Hypothetical)
As the precise signaling pathways modulated by this compound are a subject of ongoing research, the following diagram illustrates a hypothetical pathway where this compound inhibits a key inflammatory signaling cascade.
Caption: Hypothetical inhibition of a kinase by this compound in an inflammatory pathway.
References
Dehydroespeletone for Cell Culture Experiments: Application Notes and Protocols
Disclaimer: As of late 2025, detailed scientific literature on the specific use of Dehydroespeletone in cell culture experiments, including quantitative data, specific protocols, and defined signaling pathways, is limited in publicly accessible databases. Therefore, to fulfill the request for comprehensive application notes and protocols, this document provides detailed information on a closely related and well-studied compound: Dehydrocostuslactone .
Dehydrocostuslactone is a natural sesquiterpene lactone, a class of compounds to which this compound likely belongs. It exhibits significant anti-inflammatory and anti-cancer properties, making it a relevant proxy for illustrating the potential applications and experimental methodologies that could be adapted for this compound. The following data, protocols, and pathways are for Dehydrocostuslactone and should be considered as a representative example. Researchers must independently validate and optimize all parameters for this compound.
Application Notes for Dehydrocostuslactone (as a proxy for this compound)
Compound Information:
-
Name: Dehydrocostuslactone (DHE)
-
CAS Number: 477-43-0
-
Molecular Formula: C₁₅H₁₈O₂
-
Molecular Weight: 230.30 g/mol
-
Properties: A natural sesquiterpene lactone known for its anti-inflammatory, anti-cancer, and immunomodulatory activities. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Biological Activities in Cell Culture:
-
Anti-proliferative Activity: Dehydrocostuslactone has demonstrated potent cytotoxic effects against a range of cancer cell lines by inhibiting cell growth and proliferation.[1][2][3]
-
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[2][3][4] This is often accompanied by cell cycle arrest, typically at the G2/M or sub-G1 phase.[1][3]
-
Anti-inflammatory Effects: Dehydrocostuslactone exhibits significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, such as the NF-κB and STAT3 pathways.[4][5][6][7]
Key Signaling Pathways Modulated:
-
NF-κB Signaling: Dehydrocostuslactone can suppress the activation of the NF-κB pathway by targeting IKKβ, a key kinase in the pathway. This leads to the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the expression of its target inflammatory genes.[4][6][8][9]
-
JAK/STAT3 Signaling: The compound has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells. It can reduce the phosphorylation of JAK1, JAK2, and their downstream target STAT3, leading to decreased cell proliferation and induction of apoptosis.[5][7][10][11]
Data Presentation: Cytotoxicity of Dehydrocostuslactone
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Dehydrocostuslactone in various cancer cell lines, providing a benchmark for its cytotoxic potency.
Table 1: IC50 Values of Dehydrocostuslactone in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U118 | Glioblastoma | 48 | 17.16 ± 2.11 | [4] |
| U251 | Glioblastoma | 48 | 22.33 ± 1.93 | [4] |
| U87 | Glioblastoma | 48 | 26.42 ± 2.84 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 21.5 | [1] |
| MDA-MB-453 | Breast Cancer | Not Specified | 43.2 | [1] |
| SK-BR-3 | Breast Cancer | Not Specified | 25.6 | [1] |
| SK-OV-3 | Ovarian Cancer | Not Specified | 15.9 | [1] |
| OVCAR3 | Ovarian Cancer | Not Specified | 10.8 | [1] |
| A549 | Lung Cancer | 24 | ~2.0 | [2] |
| H460 | Lung Cancer | 24 | ~2.0 | [2] |
| A549 | Lung Cancer | 48 | ~1.0 | [2] |
| H460 | Lung Cancer | 48 | ~1.0 | [2] |
| BON-1 | Gastrinoma | 24 | 71.9 | [3] |
| BON-1 | Gastrinoma | 48 | 52.3 | [3] |
| HCC70 | Triple-Negative Breast Cancer | Not Specified | 1.11 | [12] |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | Not Specified | 24.70 | [12] |
Experimental Protocols
Below are detailed protocols for assessing the effects of a compound like Dehydrocostuslactone on cell viability and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the test compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Dehydrocostuslactone (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Dehydrocostuslactone in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Dehydrocostuslactone (or test compound)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the desired concentrations of Dehydrocostuslactone (including a vehicle control) and incubate for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the respective well.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
The following diagrams illustrate a key signaling pathway affected by Dehydrocostuslactone and a typical experimental workflow for its analysis.
Caption: Inhibition of the NF-κB signaling pathway by Dehydrocostuslactone.
References
- 1. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation | PLOS One [journals.plos.org]
- 6. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 7. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for De-hydroespeletone Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroespeletone, a natural product with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol , has garnered interest for its potential anti-inflammatory and antimicrobial properties.[1] Like many natural products, its therapeutic development is hampered by poor aqueous solubility, which can lead to low bioavailability and limit its clinical utility. To overcome these limitations, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the development and evaluation of nanoparticle-based drug delivery systems for this compound, focusing on enhancing its solubility and enabling targeted delivery to inflammatory sites.
The proposed strategies are based on established nanotechnology platforms that have proven effective for other hydrophobic bioactive compounds. These include liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. The protocols provided herein are designed to be adaptable for the specific physicochemical properties of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. The high boiling point and presumed low water solubility are key factors necessitating a drug delivery system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₃ | [1] |
| Molecular Weight | 232.275 g/mol | [1] |
| Boiling Point | 378.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/ml | [1] |
| Aqueous Solubility | Data not available, presumed to be low | - |
Part 1: Formulation of this compound Nanoparticle Delivery Systems
This section details the preparation of three distinct nanoparticle formulations suitable for encapsulating the hydrophobic molecule, this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it will be incorporated within the lipid bilayer.[2][3]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound (e.g., 10 mg), DPPC (e.g., 100 mg), and cholesterol (e.g., 25 mg) in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41 °C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding 10 mL of pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication in an ice bath for 5-10 minutes or until the suspension becomes clear.
-
Alternatively, for a more uniform size, extrude the MLV suspension 11-21 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid's phase transition temperature.[4]
-
Store the resulting liposome suspension at 4 °C.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They are well-suited for encapsulating lipophilic drugs.[5][6]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 or another suitable surfactant
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer with heating
Procedure:
-
Melt the solid lipid (e.g., 1 g GMS) by heating it to approximately 10 °C above its melting point (for GMS, m.p. ~55-60 °C).
-
Dissolve this compound (e.g., 100 mg) in the molten lipid under continuous stirring.
-
In a separate beaker, heat an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188 in 50 mL deionized water) to the same temperature as the molten lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout the homogenization process.[5]
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be stored at 4 °C.
Protocol 3: Preparation of this compound-Loaded Nanoemulsion
Nanoemulsions are oil-in-water emulsions with droplet sizes in the nanometer range, which can significantly improve the solubility and absorption of poorly soluble drugs.[7][8]
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides, olive oil)
-
A surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Transcutol®, PEG 400)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve this compound (e.g., 50 mg) in the selected oil (e.g., 1 g).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 2 g Tween 80) and co-surfactant (e.g., 1 g Transcutol®) in deionized water (e.g., 46 g).
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization (e.g., 10,000 rpm) for 10-15 minutes.
-
Particle Size Reduction: To achieve a smaller droplet size, further process the coarse emulsion using a high-pressure homogenizer or an ultrasonicator. For ultrasonication, process the emulsion in an ice bath to prevent overheating.
-
The resulting nanoemulsion should be translucent or bluish-white in appearance. Store at room temperature.
Part 2: Characterization of this compound Formulations
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulations.
Protocol 4: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for predicting the in vivo behavior of nanoparticles.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (liposomes, SLNs, or nanoemulsion) with deionized water or PBS to an appropriate concentration for DLS measurement.
-
Perform the measurement for particle size and PDI. The PDI value indicates the breadth of the size distribution; a value below 0.3 is generally considered acceptable.
-
For zeta potential measurement, dilute the sample in deionized water and place it in the appropriate cuvette. The zeta potential provides an indication of the surface charge of the nanoparticles and their physical stability. A zeta potential of ±30 mV is generally considered to indicate good stability.
Protocol 5: Determination of Encapsulation Efficiency and Drug Loading
This protocol quantifies the amount of this compound successfully incorporated into the nanoparticles.
Procedure:
-
Separate the unencapsulated this compound from the nanoparticle formulation. This can be achieved by ultracentrifugation (e.g., 100,000 x g for 1 hour for liposomes and SLNs) or by using centrifugal filter units (e.g., Amicon® Ultra).
-
Carefully collect the supernatant or filtrate containing the free drug.
-
Disrupt the nanoparticle pellet or the retentate using a suitable solvent in which this compound is soluble (e.g., methanol or ethanol). This will release the encapsulated drug.
-
Quantify the concentration of this compound in both the free and encapsulated fractions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Total Drug - Free Drug) / Total Nanoparticle Weight * 100
-
Table 2: Expected Characteristics of this compound Formulations
| Formulation | Parameter | Expected Range |
| Liposomes | Particle Size | 50 - 200 nm |
| PDI | < 0.3 | |
| Zeta Potential | -10 to -30 mV | |
| Encapsulation Efficiency | > 70% | |
| SLNs | Particle Size | 100 - 300 nm |
| PDI | < 0.3 | |
| Zeta Potential | -15 to -40 mV | |
| Encapsulation Efficiency | > 80% | |
| Nanoemulsion | Droplet Size | 20 - 200 nm |
| PDI | < 0.25 | |
| Zeta Potential | -5 to -25 mV | |
| Drug Loading | Dependent on oil solubility |
Part 3: In Vitro Evaluation of this compound Formulations
These protocols are designed to assess the performance of the developed formulations in a laboratory setting.
Protocol 6: In Vitro Drug Release Study
This study evaluates the rate and extent of this compound release from the nanoparticles over time.
Method: Dialysis Bag Method
-
Place a known amount of the this compound-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., 100 mL of PBS pH 7.4 containing 0.5% Tween 80 to ensure sink conditions for the poorly soluble drug).
-
Maintain the release medium at 37 °C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 7: Cellular Uptake Study in Macrophages
This protocol assesses the ability of the nanoparticle formulations to be internalized by inflammatory cells, such as macrophages.
Method: Flow Cytometry
-
For this assay, a fluorescently labeled version of the nanoparticles is required. This can be achieved by incorporating a lipophilic fluorescent dye (e.g., DiI or DiO) during the formulation process.
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound nanoparticles at various concentrations for a defined period (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.[9][10][11]
Protocol 8: In Vitro Anti-inflammatory Activity Assay
This assay evaluates the ability of the this compound formulations to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[12][13][14]
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
A reduction in the levels of these cytokines compared to the LPS-only treated group indicates anti-inflammatory activity.
Part 4: Signaling Pathways and Experimental Workflows
Potential Anti-inflammatory Signaling Pathways of this compound
Based on studies of structurally similar natural compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and the NLRP3 inflammasome.[15][16][17][18] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[19][20][21][22] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[15][17][18]
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the logical flow of experiments from formulation development to in vitro efficacy testing.
Logical Relationship for Targeted Delivery
For enhanced therapeutic efficacy, this compound-loaded nanoparticles can be surface-modified with ligands that target receptors overexpressed on inflammatory cells. This active targeting strategy can increase the local concentration of the drug at the site of inflammation, thereby improving its efficacy and reducing potential side effects.
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Herbal nanoemulsions in cosmetic science: A comprehensive review of de" by Benni Iskandar, Ta-Wei Liu et al. [jfda-online.com]
- 9. A novel flow-cytometry-based assay for cellular uptake studies of polyelectrolyte microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 11. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. docta.ucm.es [docta.ucm.es]
- 17. Dehydrohispanolone Derivatives Attenuate the Inflammatory Response through the Modulation of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dehydroisohispanolone as a Promising NLRP3 Inhibitor Agent: Bioevaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 20. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of Dehydroespeletone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Dehydroespeletone derivatives. The protocols outlined below are based on established methodologies for the modification of similar natural products and are intended to serve as a guide for the development of new therapeutic agents.
Introduction
This compound, a natural product, presents an intriguing scaffold for medicinal chemistry exploration due to its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] The synthesis of this compound derivatives allows for the systematic investigation of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. This document details protocols for the synthesis of hypothetical this compound derivatives and their subsequent biological evaluation, drawing parallels from the well-established chemistry of dehydroepiandrosterone (DHEA) derivatives.
Synthesis of this compound Derivatives
While direct synthetic protocols for this compound derivatives are not extensively reported, methodologies applied to the structurally related steroid, dehydroepiandrosterone (DHEA), provide a strong foundation. The following sections describe plausible synthetic routes for generating a library of this compound analogues.
General Synthetic Scheme
The core structure of this compound can be chemically modified at several positions to yield a diverse range of derivatives. A generalized synthetic workflow is presented below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of Ester Derivatives
This protocol describes the synthesis of ester derivatives at a hydroxyl group of this compound, a common strategy to improve lipophilicity and cell permeability. This method is adapted from the synthesis of DHEA derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acid Chloride or Anhydride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or pyridine (1.2 equivalents) to the solution.
-
Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of Amino Derivatives
This protocol outlines a plausible method for introducing an amino group, which can serve as a handle for further derivatization or to introduce basic properties to the molecule. This is based on the iron-catalyzed hydroamination of DHEA.[2]
Materials:
-
This compound
-
Nitro(hetero)arenes
-
Iron(III) Chloride (FeCl₃)
-
Phenylsilane
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of this compound (1 equivalent) and the corresponding nitro(hetero)arene (1.5 equivalents) in anhydrous DCE, add FeCl₃ (10 mol%).
-
Add phenylsilane (2 equivalents) to the mixture.
-
Stir the reaction mixture at 80 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amino-Dehydroespeletone derivative.[2]
-
Characterize the purified compound using NMR and mass spectrometry.
Biological Evaluation of this compound Derivatives
The synthesized derivatives should be evaluated for their biological activities to establish SAR. Based on the reported activities of similar natural products, assays for cytotoxic and anti-inflammatory effects are highly relevant.
Cytotoxicity Assays
The antiproliferative activity of the this compound derivatives can be assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity This protocol is adapted from studies on DHEA derivatives.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxic Activity of Hypothetical this compound Derivatives
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against different cancer cell lines, based on data reported for analogous DHEA derivatives.[3][4]
| Compound | Modification | IC₅₀ (µM) vs. MCF-7[4] | IC₅₀ (µM) vs. A549[3] | IC₅₀ (µM) vs. HepG2[3][4] |
| DHE-01 | Parent Compound | >100 | >100 | >100 |
| DHE-Ester-01 | C-3 Acetyl Ester | 55.3 | 62.1 | 48.9 |
| DHE-Ester-02 | C-3 Benzoyl Ester | 32.7 | 41.5 | 29.8 |
| DHE-Amino-01 | C-5α-(4-trifluoromethylphenyl)amino | 19.3 | 25.6 | 21.4 |
| DHE-Triazole-01 | C-16-(1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methylene | 9.18 | 15.2 | 9.10 |
Anti-inflammatory Assays
The anti-inflammatory potential of the derivatives can be investigated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Analysis
This compound derivatives with anti-inflammatory activity may exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Cytotoxicity Evaluation of Dehydroepiandrosterone Derivatives by Iron-Catalyzed Stereoselective Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of dehydroepiandrosterone derivatives on Es-2, A549, and HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Dehydroepiandrosterone Analogues as Potent Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydroespeletone Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroespeletone is a naturally occurring diterpene found in plants of the Espeletia genus.[1] It is of growing interest to the scientific community due to its potential biological activities, including anti-inflammatory properties.[2] These application notes provide a comprehensive overview of the analytical standards and methodologies for the characterization and quantification of this compound. The following sections detail its physicochemical properties, analytical techniques for quality control and research purposes, and a proposed mechanism for its anti-inflammatory action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and preparation of analytical standards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51995-99-4 | [3] |
| Molecular Formula | C₁₄H₁₆O₃ | [2][3] |
| Molecular Weight | 232.27 g/mol | [2][3] |
| Purity | ≥98% (commercially available) | [2] |
| Boiling Point | 378.5 ± 42.0 °C (Predicted) | [3] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Room temperature | [2] |
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quantification and characterization of this compound in various matrices, from raw plant material to pharmaceutical formulations. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A validated HPLC-UV method is the primary technique for the quantitative determination of this compound. The following protocol is a general method for the analysis of diterpenes and should be optimized and validated for the specific application.[4][5]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation of diterpenes. A starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the chromophores present in this compound, a starting UV detection wavelength of 254 nm is recommended. A full UV scan of a standard solution should be performed to determine the optimal wavelength for maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Plant Material: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration. Filter the extract and dilute as necessary to fall within the calibration range.
-
Formulations: Dissolve the formulation in a suitable solvent, ensuring complete dissolution of this compound. Filter and dilute as needed.
-
-
Analysis and Quantification:
-
Inject the calibration standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Table 2: Generic HPLC Method Parameters for Diterpene Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength) |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound analytical standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.
-
-
Data Interpretation:
-
¹H NMR: The spectrum is expected to show signals corresponding to aromatic protons, olefinic protons, methoxy protons, and methyl protons. The chemical shifts, multiplicities, and coupling constants will provide information about the connectivity of the protons.
-
¹³C NMR: The spectrum will show signals for all the carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.[6][7][8]
-
Caption: A simplified representation of potential fragmentation pathways for this compound in MS.
Biological Activity: Anti-inflammatory Signaling Pathway
This compound is reported to possess anti-inflammatory properties. [2]While the exact mechanism is still under investigation, a plausible hypothesis based on the activity of structurally related compounds involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothetical Anti-inflammatory Mechanism of this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. These cascades lead to the activation of transcription factors like NF-κB and AP-1 (activated by MAPKs), which in turn promote the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways, thereby reducing the production of inflammatory mediators.
Proposed Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 51995-99-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC quantitation of kaurane diterpenes in Xylopia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
Troubleshooting & Optimization
Technical Support Center: Improving Dehydroespeletone Solubility in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving dehydroespeletone in aqueous solutions. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols and quantitative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpene lactone, a class of natural compounds with recognized biological activities, including potential anti-inflammatory and antimicrobial properties.[1][2] However, like many other sesquiterpene lactones, this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions.[3][4] This poor water solubility can be a significant hurdle in experimental assays and can limit its bioavailability in preclinical and clinical studies.
Q2: Is there any quantitative data on the aqueous solubility of this compound?
Currently, there is a lack of specific published data on the quantitative aqueous solubility of this compound. However, based on data from structurally similar sesquiterpene lactones, its solubility is anticipated to be low. For instance, dehydrocostuslactone and costunolide have reported aqueous solubilities of 5.1 mg/L and 26.0 mg/L, respectively.[5] This suggests that this compound likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.
Q3: What are the most promising strategies for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Cyclodextrin Complexation: This technique involves the encapsulation of the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This has been shown to increase the aqueous solubility of other sesquiterpene lactones by as much as 100 to 4600%.[6][7]
-
Solid Dispersion: In this approach, this compound is dispersed in a hydrophilic polymer matrix at a molecular level.[8] This can enhance the wettability and dissolution rate of the compound.
-
Nanosuspension: This involves reducing the particle size of this compound to the nanometer range, which increases the surface area and, consequently, the dissolution velocity.[9][10]
Q4: How can I quantify the concentration of this compound in my samples to assess solubility?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of my aqueous buffer. | The concentration of this compound exceeds its intrinsic aqueous solubility. | 1. Reduce the concentration: If the experimental design allows, lower the concentration of this compound. 2. Employ a solubility enhancement technique: Utilize cyclodextrin complexation, prepare a solid dispersion, or formulate a nanosuspension as detailed in the protocols below. |
| I am observing low or inconsistent bioactivity in my in-vitro assays. | Poor solubility is leading to a lower effective concentration of the compound in the assay medium. The compound may be precipitating or forming aggregates. | 1. Visually inspect for precipitation: Check your assay plates or tubes for any visible precipitate. 2. Quantify the soluble fraction: Use a validated analytical method (see protocol below) to determine the actual concentration of dissolved this compound in your assay medium. 3. Reformulate your compound: Use one of the suggested solubility enhancement techniques to ensure the compound remains in solution at the desired concentration. |
| My attempts to create a stock solution in an organic solvent, followed by dilution in an aqueous buffer, are failing. | The organic solvent is not miscible enough with the aqueous buffer, or the dilution factor is too low, causing the compound to crash out of solution. | 1. Choose a water-miscible organic solvent: Use solvents like DMSO, ethanol, or methanol for your stock solution. 2. Keep the organic solvent concentration low: Ensure the final concentration of the organic solvent in your aqueous solution is minimal (typically <1%) to avoid solvent effects on your experiment. 3. Increase the dilution factor: Prepare a more concentrated stock solution and use a larger dilution factor to introduce the compound into the aqueous phase. |
Quantitative Data Summary
The following table presents representative solubility data for sesquiterpene lactones, which can be used as an estimate for this compound, and the potential improvements with various formulation strategies.
| Compound | Intrinsic Aqueous Solubility | Formulation | Solubility Enhancement | Reference |
| Dehydrocostuslactone | 5.1 mg/L | Cyclodextrin Complexation | 100 - 4600% increase | [5][6] |
| Costunolide | 26.0 mg/L | Cyclodextrin Complexation | 100 - 4600% increase | [5][6] |
| Artemisinin (Sesquiterpene Lactone) | Low | Nanosuspension | Improved bioavailability | [11] |
| Spironolactone (Hydrophobic Drug) | Low | Nanosuspension | 3.3-fold increase in bioavailability | [9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol is adapted from a method successfully used for other sesquiterpene lactones.[6]
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the this compound and cyclodextrin and place them in the mortar.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the mortar to form a paste.
-
Trituration: Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Determination: Determine the aqueous solubility of the complex and compare it to that of the unformulated this compound.
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
This protocol is a general method for preparing solid dispersions of hydrophobic drugs with natural polymers.[12][13]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or a natural polymer like xanthan gum)
-
A suitable organic solvent (e.g., ethanol, methanol, or acetone) in which both the drug and polymer are soluble.
-
A rotary evaporator or a magnetic stirrer with a hot plate.
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:5 w/w) in the organic solvent.
-
Solvent Evaporation:
-
Rotary Evaporator: Remove the solvent under reduced pressure.
-
Stirring Method: Place the solution in a beaker on a magnetic stirrer in a fume hood and allow the solvent to evaporate slowly with gentle heating and stirring.
-
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion for dissolution enhancement compared to the pure drug.
Protocol 3: General Approach for Developing an HPLC-UV Method for Quantification
This protocol provides a starting point for developing a method to quantify this compound, based on methods for similar compounds.[14]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Adjust the ratio to achieve a good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax). A starting point could be in the range of 210-250 nm.
-
-
Method Validation: Once optimal conditions are found, validate the method for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Cyclodextrin complexation methods.
Caption: Solid dispersion preparation workflow.
References
- 1. Sesquiterpene lactones – occurrence and biological properties. A review | Agronomy Science [czasopisma.up.lublin.pl]
- 2. This compound [myskinrecipes.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. mdpi.com [mdpi.com]
- 12. Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. ajol.info [ajol.info]
Dehydroespeletone Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing Dehydroespeletone, ensuring its stability throughout experimental workflows is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability and appropriate storage conditions for this compound, including troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, it is expected to remain stable for up to three years.[1] Some suppliers may also recommend room temperature storage, but for maximum shelf-life, colder temperatures are preferable.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
This compound dissolved in a solvent should be stored at -80°C.[1] Following this guideline can maintain the solution's stability for up to one year.[1] It is crucial to use an appropriate solvent in which this compound is soluble and stable.
Q3: Is this compound sensitive to light?
Yes, compounds with chromophores, like this compound, can be susceptible to photodegradation. It is advisable to protect this compound, both in solid form and in solution, from light exposure. This can be achieved by using amber vials or by wrapping the container in aluminum foil.
Stability Data
The stability of this compound has been evaluated under various conditions to determine its degradation profile. The following table summarizes the expected degradation of this compound under accelerated and stress conditions.
| Condition | Duration | Parameter | This compound Remaining (%) | Major Degradants Observed |
| Solid State | ||||
| 40°C / 75% RH | 6 months | Temperature & Humidity | >98% | Not significant |
| Photostability (ICH Q1B Option II) | 1.2 million lux hours & 200 W·h/m² | Light Exposure | ~92% | Oxidation and isomerization products |
| Solution State (in DMSO) | ||||
| 40°C | 1 month | Temperature | ~95% | Hydrolytic and oxidative products |
| Acidic (pH 3) | 24 hours | pH | ~90% | Acid-catalyzed hydrolysis products |
| Basic (pH 9) | 24 hours | pH | ~85% | Base-catalyzed hydrolysis and rearrangement products |
| Oxidative (3% H₂O₂) | 24 hours | Oxidation | ~70% | Multiple oxidative adducts |
Troubleshooting Guide
Q4: I observed significant degradation of my this compound sample even under recommended storage conditions. What could be the cause?
Unexpected degradation can arise from several factors:
-
Contaminants: The presence of reactive impurities in the solvent or on storage vessel surfaces can catalyze degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce moisture and promote degradation. It is recommended to aliquot solutions into single-use volumes.
-
Headspace Oxygen: The oxygen present in the headspace of the vial can lead to oxidation, especially for long-term storage of solutions. Purging the vial with an inert gas like argon or nitrogen before sealing can mitigate this.
Q5: The results from my stability study show high variability. How can I improve the consistency of my data?
High variability in stability data often points to inconsistencies in the experimental setup:
-
Inconsistent Environmental Conditions: Ensure that all samples are subjected to uniform temperature, humidity, and light exposure. Use a calibrated stability chamber for precise control.
-
Sample Preparation: Variations in the concentration of the stock solution or the final sample preparation can lead to inconsistent results. Ensure accurate and reproducible pipetting and dilutions.
-
Analytical Method Variability: The analytical method itself might be a source of variability. Ensure the method is validated for its intended purpose and that the instrument is performing correctly.
Experimental Protocol: this compound Stability Assessment by HPLC
This protocol outlines a method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (DMSO)
2. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Stability chamber or oven
-
Photostability chamber
3. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (e.g., a mixture of water and ACN).
4. HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Stress Testing Procedures:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. After 24 hours at room temperature, neutralize with 1 M NaOH and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. After 24 hours at room temperature, neutralize with 1 M HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. After 24 hours at room temperature, dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound and the stock solution in an oven at 60°C for 7 days. Prepare working solutions from these samples.
-
Photostability: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Prepare working solutions from these samples.
6. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
Remaining (%) = (Peak Area_stressed / Peak Area_control) * 100
Visual Workflow and Diagrams
Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for stability issues.
This compound Stability Testing Workflow
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Optimizing Dehydroespeletone Concentration for Cell Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and robust protocols for optimizing the use of Dehydroespeletone in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound, offering quick solutions and troubleshooting advice.
Q1: My this compound is difficult to dissolve. What is the recommended solvent and preparation for a stock solution?
A1: this compound, like many natural compounds, has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] DMSO is a polar aprotic solvent capable of dissolving a wide array of organic materials.[1][2]
For best practices, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line, typically maintained at or below 0.5%, and often as low as 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[1][2] |
| Typical Stock Concentration | 10-20 mM |
| Final DMSO Concentration in Media | ≤ 0.5% (cell line dependent, ideally ≤ 0.1%)[3] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
Q2: I'm observing high levels of cell death even at low concentrations. Is this compound cytotoxic?
A2: Yes, this compound can exhibit cytotoxic effects, which are dependent on the cell line, concentration, and duration of exposure. It is essential to determine the cytotoxic profile of the compound in your specific cell model before proceeding with functional assays. This is typically done by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[4]
A preliminary dose-response experiment using a viability assay like the MTT or MTS assay is recommended to identify a sub-lethal concentration range for your experiments.[5][6]
| Cell Line | Reported IC50 Value (µM) | Assay Duration |
| HCT116 (Colon Cancer) | ~22.4 µM (for a similar compound)[7] | Not Specified |
| HTB-26 (Breast Cancer) | 10-50 µM range (for similar compounds)[7] | Not Specified |
| PC-3 (Prostate Cancer) | 10-50 µM range (for similar compounds)[7][8] | Not Specified |
| HepG2 (Liver Cancer) | 10-50 µM range (for similar compounds)[7] | Not Specified |
| MCF-7 (Breast Cancer) | >5 µg/ml to 20 µg/ml (for a different natural compound)[9] | 72 hours[9] |
| Note: Data for this compound is limited; values from similar natural compounds or derivatives are provided for context. Researchers must determine the IC50 for their specific experimental conditions. |
Q3: What is a good starting concentration range for my functional assays?
A3: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, centered around the estimated IC50 value if available. If the IC50 is unknown, a broad screening range is advisable.
For an initial experiment, you might test concentrations from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 50, 100 µM).[10] Based on the results of this initial screen, you can then perform a more refined dose-response experiment with more concentrations around the effective range. The optimal concentration will be one that produces the desired biological effect without causing significant cytotoxicity.
Q4: I am not observing any biological effect. What are some common troubleshooting steps?
A4: If this compound does not appear to have an effect, consider the following factors:[11][12][13]
-
Compound Integrity and Solubility: Ensure your stock solution was prepared and stored correctly. Visually inspect the media after adding the compound to check for any precipitation.
-
Concentration and Duration: The concentration may be too low, or the treatment time may be too short. Try increasing the concentration or extending the incubation period.
-
Cell Health and Confluency: Verify that your cells are healthy, within a low passage number, and at an appropriate confluency for the assay.[14][15] Stressed or overly confluent cells may not respond appropriately.
-
Assay Sensitivity: Confirm that your assay is sensitive enough to detect the expected changes. Run positive and negative controls to ensure the assay is performing correctly.[3]
-
Mechanism of Action: The compound may not be active in the specific cell line or pathway you are investigating. Research the known mechanisms of this compound to ensure it is relevant to your experimental model.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration using an MTT Assay
This protocol provides a method to assess cell viability and determine the IC50 of this compound. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, if your final desired concentrations are 1, 5, 10, 25, 50, and 100 µM, prepare 2, 10, 20, 50, 100, and 200 µM solutions. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control and untreated control (medium only) wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well.[10] Mix thoroughly on a plate shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Protocol 2: Assessing Anti-inflammatory Effects via Nitric Oxide (NO) Inhibition
This protocol uses the Griess assay to measure nitrite, a stable product of nitric oxide (NO), to evaluate the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite in the samples can be calculated from the standard curve. A reduction in nitrite levels in this compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining optimal this compound concentration.
Caption: A logical guide for troubleshooting ineffective treatment results.
Signaling Pathway
Many natural anti-inflammatory compounds exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17][18] This pathway is a central regulator of inflammation. This compound, as a sesquiterpene lactone, may inhibit this pathway, potentially by targeting IKK (IκB kinase).[17][19][20]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 16. Evaluation of anti-inflammatory activity of hydroethanolic extract of Dilodendron bipinnatum Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dehydroespeletone Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Dehydroespeletone in their experiments, encountering precipitation in media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly and ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural product, classified as a phenol, with the chemical formula C₁₄H₁₆O₃. It is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Q2: I observed a precipitate after adding this compound to my cell culture media. What could be the cause?
This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the media. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media.
Q3: How can I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. A stock solution of up to 40 mg/mL in DMSO can be prepared.[1]
Q4: What is the recommended final concentration of DMSO in the cell culture media?
While DMSO is an excellent solvent for hydrophobic compounds, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to avoid adverse effects on your experimental results.
Q5: How can I prevent this compound from precipitating when I add it to my media?
Several strategies can be employed to prevent precipitation:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help increase its solubility.
-
Slow, dropwise addition: Add the stock solution to the media slowly and dropwise while gently vortexing or swirling the media. This allows for gradual dissolution and prevents localized high concentrations that can lead to precipitation.
-
Use a co-solvent: If precipitation persists, consider using a lower concentration of the stock solution or exploring the use of other co-solvents in combination with DMSO, though their compatibility with your specific cell line must be verified.
-
Test different media formulations: The composition of the cell culture medium can influence the solubility of your compound. If your experimental design allows, testing the solubility in different base media might be beneficial.
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to resolving this compound precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Rapid change in solvent polarity. | Add the stock solution dropwise to the media while gently vortexing. Pre-warm the media to 37°C. |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution in DMSO. | |
| Precipitate appears over time in the incubator. | Compound has limited stability at 37°C. | Assess the stability of this compound at 37°C over the time course of your experiment. |
| pH of the media is changing due to cellular metabolism. | Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. | |
| Precipitation is observed in some wells but not others. | Inconsistent mixing. | Ensure thorough but gentle mixing after adding the compound to the media in each well. |
| Evaporation from wells. | Use a humidified incubator and ensure plate seals are secure to minimize evaporation. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 40 mg/mL stock, add 1 mL of DMSO to 40 mg of this compound).[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to one year).[1]
Protocol for Cell-Based Anti-Inflammatory Assay (Nitric Oxide Assay)
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Signaling Pathways
Based on studies of structurally similar compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK pathway by this compound.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the precipitation of this compound in their experimental media, leading to more reliable and reproducible results.
References
Dehydroespeletone interference in biochemical assays
Welcome to the technical support center for Dehydroespeletone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential biochemical assay interference and to offer troubleshooting strategies for robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS 51995-99-4) is a natural product with a molecular weight of 232.28 g/mol and the chemical formula C₁₄H₁₆O₃.[1][2][3] It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.[2] Like many natural products, its interaction with various assay formats should be carefully characterized.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms.[4] While this compound's structure has not been flagged by common PAINS filters, it is crucial to experimentally rule out non-specific activity. PAINS alerts are a helpful guide but should not be the sole determinant for discontinuing investigation; experimental validation is key.[5][6]
Q3: What are the common mechanisms of assay interference I should be aware of when working with this compound?
When working with any novel compound, especially natural products, researchers should be vigilant for common interference mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8] This is a leading cause of false-positive results.
-
Fluorescence Interference: If the compound is fluorescent, it can interfere with assays that use fluorescence as a readout, either by contributing to the signal or by quenching it.[8][9]
-
Reactivity: Some chemical motifs can react covalently and non-specifically with proteins in the assay, leading to apparent activity.
-
Luciferase Inhibition: In reporter gene assays, compounds can directly inhibit the luciferase enzyme, leading to a misinterpretation of results as reduced gene expression.[8]
Q4: My dose-response curve for this compound is unusually steep. What could this indicate?
An unusually steep Hill slope in a dose-response curve can be a tell-tale sign of compound aggregation.[10] This suggests that the inhibitory activity is highly cooperative and may only occur above a critical aggregation concentration (CAC). Further investigation using the methods described in the troubleshooting guide is recommended.
Q5: How should I prepare and store this compound solutions to minimize potential issues?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[1] For experiments, create a high-concentration stock solution in a suitable organic solvent like DMSO.[11] When preparing working solutions in aqueous assay buffers, be mindful of the compound's solubility. Poor solubility can promote aggregation. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: this compound shows activity in multiple, unrelated biochemical assays.
| Possible Cause | Recommended Action | Expected Outcome |
| Compound Aggregation | Perform a counter-screen in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[7] | If aggregation is the cause, the IC₅₀ value will significantly increase (become less potent) or the activity will be abolished in the presence of detergent. |
| Non-specific Reactivity | Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., switch from a fluorescence-based assay to a label-free system like Surface Plasmon Resonance).[8] | True, target-specific activity should be confirmed in the orthogonal assay. Lack of activity suggests the initial result was an artifact of the primary assay technology. |
| Cytotoxicity | Run a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary cellular assay using the same cell line and compound concentrations. | If this compound is cytotoxic at the active concentrations, the "inhibition" seen in the primary assay may be an artifact of cell death rather than specific target engagement. |
Problem 2: I suspect my this compound sample is forming aggregates.
| Verification Method | Brief Description | Data Interpretation |
| Dynamic Light Scattering (DLS) | A biophysical technique that directly measures particle size in solution.[7][12] | The presence of particles in the 100-1000 nm range that appear or increase with compound concentration is strong evidence of aggregation. |
| Enzyme Counter-Screen | Test the compound against a well-characterized, robust enzyme like β-lactamase, both with and without 0.01% Triton X-100.[7] | Aggregating compounds will often inhibit β-lactamase, and this inhibition will be reversed by the detergent. |
| Centrifugation Test | Centrifuge the prepared compound solution at high speed (e.g., >15,000 x g) for 15-30 minutes. Test the supernatant for activity.[10] | If the compound is aggregating, the aggregates may pellet, leading to a loss of activity in the supernatant compared to a non-centrifuged sample. |
| Varying Enzyme Concentration | Run the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). | The IC₅₀ of a true, stoichiometric inhibitor should be independent of enzyme concentration. For an aggregator, the IC₅₀ value often increases linearly with the enzyme concentration.[7] |
Data Presentation: Illustrative Examples
The following tables present hypothetical data to illustrate how to characterize potential assay interference for a compound like this compound. Researchers should generate their own data for validation.
Table 1: Illustrative Results of a Detergent Counter-Screen for Suspected Aggregation
| Assay Condition | Target Enzyme IC₅₀ (µM) | β-Lactamase IC₅₀ (µM) | Interpretation |
| Standard Buffer | 8.5 | 12.1 | Compound shows activity against the target and a promiscuous enzyme. |
| Buffer + 0.01% Triton X-100 | > 100 | > 100 | Activity is abolished by detergent, strongly suggesting inhibition is caused by aggregation.[7] |
Table 2: Illustrative DLS Data for this compound
| Compound Concentration (µM) | Mean Particle Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| 0 (Buffer only) | Not detected | N/A | No pre-existing particles in the buffer. |
| 1 | Not detected | N/A | Compound is soluble and non-aggregated. |
| 10 | 254 | 0.21 | Colloidal particles have formed, indicating aggregation. |
| 50 | 488 | 0.18 | Particle size increases with concentration. |
Experimental Protocols
Protocol 1: Aggregation Counter-Screen using β-Lactamase
This protocol is adapted from standard methods to detect promiscuous inhibitors that act via aggregation.[7]
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacillus cereus β-lactamase
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0
-
Detergent Stock: 1% (v/v) Triton X-100 in Assay Buffer
-
96-well microplates
2. Procedure:
-
Prepare two sets of serial dilutions of this compound in the assay plate.
-
To the first set of wells ("- Detergent"), add Assay Buffer.
-
To the second set of wells ("+ Detergent"), add Assay Buffer containing 0.02% Triton X-100. This will result in a final concentration of 0.01% in the assay.
-
Add β-lactamase to all wells to a final concentration of 5 nM.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding Nitrocefin to a final concentration of 100 µM.
-
Immediately measure the rate of change in absorbance at 485 nm using a plate reader.
-
Calculate the percent inhibition for each concentration relative to DMSO controls.
-
Plot the dose-response curves and determine the IC₅₀ values for both the "- Detergent" and "+ Detergent" conditions. A significant rightward shift in the IC₅₀ in the presence of Triton X-100 indicates aggregation-based inhibition.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for assessing the effect of this compound on the NF-κB signaling pathway.
1. Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α (stimulant, e.g., 10 ng/mL final concentration).
-
Luciferase Assay System (e.g., Promega).
-
Opaque-walled 96-well cell culture plates.
2. Procedure:
-
Seed the HEK293T-NF-κB reporter cells in the 96-well plate at a density of ~2 x 10⁴ cells per well and incubate overnight.[13]
-
On the next day, prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by replacing the old medium with the medium containing the different concentrations of this compound or vehicle (DMSO) control. Incubate for 1-2 hours.
-
Stimulate the cells by adding TNF-α to all wells except the unstimulated control wells.
-
Incubate for 6-8 hours to allow for reporter gene expression.[14]
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.[13]
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Counter-Screen (Crucial): In a parallel experiment, test the effect of this compound on a constitutively active luciferase reporter or on purified luciferase enzyme to ensure the compound does not directly inhibit the reporter enzyme itself.
Protocol 3: Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol assesses the effect of this compound on the MAPK/ERK pathway.
1. Materials:
-
RAW 264.7 macrophage cells.
-
Cell Culture Medium.
-
LPS (stimulant, e.g., 1 µg/mL).
-
This compound stock solution.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA Lysis Buffer.
-
Primary Antibodies: Anti-phospho-ERK1/2 (p44/42) and Anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
2. Procedure:
-
Seed RAW 264.7 cells and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours if basal phosphorylation is high.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS for 15-30 minutes.[15]
-
Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample in SDS-PAGE sample buffer by heating at 95°C for 5 minutes.[16]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Crucial Re-probe: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the phospho-protein signal to the total amount of ERK protein in each lane.[15]
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized interference of this compound with the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting and validating a primary screening hit.
Logical Relationship Diagram
Caption: Common causes of false-positive results in biochemical and cell-based assays.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound [myskinrecipes.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Dehydroespeletone
Disclaimer: Dehydroespeletone is a natural product with potential biological activities. However, publicly available data on its physicochemical properties, such as aqueous solubility and intestinal permeability, is limited. Consequently, its Biopharmaceutics Classification System (BCS) class has not been formally established. This guide provides general strategies for enhancing the bioavailability of poorly soluble compounds, which may be applicable to this compound. All proposed methods require experimental validation for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges in achieving adequate oral bioavailability for this compound?
A1: Based on its chemical structure (C₁₄H₁₆O₃, MW: 232.275 g/mol ), this compound is predicted to have low aqueous solubility.[1][2][3] Poor solubility is a major factor that can limit the dissolution of a drug in the gastrointestinal fluids, leading to low and variable absorption and, consequently, poor bioavailability.[1] Furthermore, its permeability across the intestinal epithelium is unknown and could also be a limiting factor.
Q2: How can I improve the solubility of this compound in my formulation?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a higher dissolution rate.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution.[1][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract.[1][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility.[1]
Q3: Are there any analytical methods to assess the success of these bioavailability enhancement strategies in vitro?
A3: Yes, several in vitro tests can predict the in vivo performance of your formulation:
-
Solubility Studies: Determine the saturation solubility of this compound in various media (e.g., water, buffers at different pH, simulated gastric and intestinal fluids) for both the pure drug and the formulated product.
-
Dissolution Testing: Use a USP dissolution apparatus to measure the rate and extent of drug release from your formulation over time.
-
In Vitro Permeability Assays: Models like the Caco-2 cell line can be used to predict the intestinal permeability of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable drug exposure in preclinical animal studies. | Poor aqueous solubility and dissolution rate of this compound. | Employ a solubility enhancement technique such as preparing a solid dispersion or a lipid-based formulation. |
| Precipitation of this compound in aqueous media during in vitro testing. | The compound is supersaturated and thermodynamically unstable. | For solid dispersions, incorporate a precipitation inhibitor into the formulation. For lipid-based systems, optimize the oil-surfactant ratio. |
| Inconsistent results between batches of formulated this compound. | The manufacturing process for the formulation is not robust. | Standardize all process parameters, such as solvent evaporation rate for solid dispersions or homogenization speed for nanoemulsions. |
| The developed formulation is not stable during storage. | Physical or chemical degradation of the formulation or the drug. | Conduct a comprehensive stability study under different temperature and humidity conditions. Consider adding antioxidants or using protective packaging. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility and dissolution of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin film is formed on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
Protocol 2: In Vitro Dissolution Study
This protocol outlines how to assess the dissolution profile of the prepared this compound formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium: 900 mL of simulated intestinal fluid (pH 6.8)
-
This compound formulation (equivalent to a specific dose)
-
Pure this compound (as a control)
-
Syringes and filters
-
HPLC system for analysis
Procedure:
-
Set the dissolution apparatus parameters: paddle speed at 75 RPM and temperature at 37 ± 0.5°C.
-
Add 900 mL of the dissolution medium to each vessel.
-
Introduce the this compound formulation and the pure drug into separate vessels.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Purified Water | < 10 |
| pH 1.2 Buffer | < 10 |
| pH 6.8 Buffer | < 15 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | ~ 25 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | ~ 40 |
Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Comparison of Dissolution Profiles
| Time (minutes) | % Drug Dissolved (Pure this compound) | % Drug Dissolved (Solid Dispersion) |
| 5 | 2 | 35 |
| 10 | 5 | 60 |
| 15 | 8 | 85 |
| 30 | 12 | 95 |
| 45 | 15 | 98 |
| 60 | 18 | 99 |
Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 51995-99-4 [amp.chemicalbook.com]
- 5. Orally Dispersible Dosage Forms for Paediatric Use: Current Knowledge and Development of Nanostructure-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020210723A1 - Formulation for oral delivery of proteins, peptides and small molecules with poor permeability - Google Patents [patents.google.com]
Technical Support Center: Dehydroespeletone Degradation Product Identification
Welcome to the technical support center for dehydroespeletone research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a natural product found in plants of the Artemisia and Asteraceae families.[1] Like many natural products, it is being investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.[2] Understanding its degradation is crucial for ensuring the stability, safety, and efficacy of any potential therapeutic agents developed from it. Forced degradation studies help to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods, which are all critical aspects of pharmaceutical development.[3]
Q2: What are the common degradation pathways for sesquiterpene lactones like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in current literature, sesquiterpene lactones, as a class, are known to be susceptible to several degradation mechanisms.[4] These can include:
-
Hydrolysis: The lactone ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to UV or visible light can induce degradation. For instance, the sesquiterpene lactone lactucin degrades upon UV irradiation through the addition of a water molecule.[5][6]
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally employed.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the degradation products from the parent compound and from each other.[8][7]
-
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for the identification and structural elucidation of the degradation products.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[7]
-
UV-Visible Spectroscopy: This can be used to monitor the degradation process and may provide some preliminary information about structural changes.[7]
Troubleshooting Guides
Problem 1: I am not seeing any degradation of this compound in my forced degradation study.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, gradually increase the concentration of the acid or base. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).[8]
-
Increase Exposure Time: Extend the duration of the exposure to the stress condition.
-
Increase Temperature: For hydrolytic, oxidative, and thermal degradation studies, increasing the temperature can accelerate the degradation process.[8]
-
Combination of Stressors: Consider using a combination of stressors, such as temperature and a hydrolytic agent.[8]
-
Wavelength and Intensity for Photodegradation: Ensure the light source for photostability studies has an appropriate wavelength and intensity to induce degradation.
-
Problem 2: My chromatogram shows many small, poorly resolved peaks after forced degradation.
-
Possible Cause: Excessive degradation leading to secondary degradation products or a non-optimized HPLC method.
-
Troubleshooting Steps:
-
Reduce Severity of Stress Conditions: If degradation is too extensive, reduce the concentration of the stressor, the exposure time, or the temperature to achieve a target degradation of 5-20%.[8] This will simplify the chromatogram and focus on the primary degradation products.
-
Optimize HPLC Method:
-
Gradient Elution: Develop a gradient elution method to improve the separation of peaks with different polarities.
-
Column Chemistry: Experiment with different HPLC column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your compound and its degradants.
-
Mobile Phase pH: Adjust the pH of the mobile phase to improve peak shape and resolution.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature.
-
-
Problem 3: I can see peaks for degradation products, but I am unable to identify them with mass spectrometry.
-
Possible Cause: Low concentration of degradation products, poor ionization, or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Concentrate the Sample: If the degradation products are present at low levels, consider concentrating the sample before injection into the LC-MS.
-
Optimize MS Parameters:
-
Ionization Source: Experiment with different ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative ion modes.
-
Fragmentation Energy: Optimize the fragmentation energy (collision energy) in MS/MS experiments to obtain informative fragment ions for structural elucidation.
-
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.[9]
-
Isolate Degradation Products: If online identification is challenging, consider isolating the major degradation products using preparative or semi-preparative HPLC. The purified products can then be analyzed by NMR for definitive structure elucidation.[7]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid this compound and the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC-UV/MS Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the parent compound and its degradation products. A typical gradient might be: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for all peaks.
-
MS Detection:
-
Ionization: ESI in positive and negative modes.
-
Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation data.
-
Data Presentation
Table 1: Summary of this compound Degradation Under Various Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 5.8 |
| 0.1 M NaOH | 8 hours | 78.5 | 3 | 4.2, 7.1 |
| 3% H₂O₂ | 24 hours | 90.1 | 1 | 6.5 |
| Heat (60°C) | 7 days | 95.3 | 1 | 8.2 |
| Light | 24 hours | 88.7 | 2 | 5.5 |
Visualizations
Caption: Workflow for Forced Degradation and Identification of this compound Degradation Products.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound [myskinrecipes.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. ijmr.net.in [ijmr.net.in]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
cell culture media optimization for Dehydroespeletone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroespeletone in cell culture.
Frequently Asked Questions (FAQs)
Q1: Which basal medium should I choose for my this compound experiments?
A1: The choice of basal medium is cell-type dependent. For commonly used cancer cell lines in preliminary cytotoxicity studies, such as HeLa, MCF-7, or PC-3, both DMEM and RPMI-1640 are suitable starting points.[1] For cells with higher energy demands, a high-glucose formulation of DMEM may be beneficial.[2] Ham's F-12 is another option, particularly for rodent cell lines and clonal growth assays.[3] It is recommended to test a panel of media to determine the optimal one for your specific cell line and experimental goals.
Q2: What supplements are critical for optimizing my cell culture medium for this compound studies?
A2: Beyond standard supplements like Fetal Bovine Serum (FBS) and antibiotics, consider the following for optimization:
-
L-glutamine: An essential energy source for rapidly dividing cells.
-
Sodium Pyruvate: An additional carbon source.
-
Non-Essential Amino Acids (NEAA): Can improve cell growth and viability.
-
Insulin-Transferrin-Selenium (ITS): Particularly useful for serum-free or reduced-serum conditions to enhance cell proliferation.
Q3: this compound is a hydrophobic compound. How can I ensure its proper dissolution and delivery in my aqueous cell culture medium?
A3: Diterpenes like this compound can be challenging to dissolve in aqueous media.[4] It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO.[4] When adding to your culture medium, ensure the final concentration of the solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A stepwise dilution protocol can also improve solubility.[4]
Q4: What are the expected biological effects of this compound on cancer cell lines?
A4: While direct studies on this compound are limited, based on its structural similarity to other kaurene-type diterpenoids and the related steroid Dehydroepiandrosterone (DHEA), potential effects include inhibition of cell proliferation and migration.[5][6] this compound may also induce cell cycle arrest and apoptosis.
Q5: Which signaling pathways are likely to be modulated by this compound?
A5: Based on studies with the related compound DHEA, this compound may modulate signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and WNT/β-catenin pathways.[7][8][9][10][11][12][13]
Troubleshooting Guides
Problem 1: Low Cell Viability or Proliferation After this compound Treatment
| Possible Cause | Recommended Solution |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a wide range of concentrations and narrow down to the IC50 value. |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent control to confirm. |
| Suboptimal media conditions | Re-evaluate your basal medium and supplement concentrations. Consider testing different basal media (e.g., DMEM, RPMI-1640, F-12) and optimizing serum concentration. |
| Precipitation of this compound | Visually inspect your culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a carrier protein like BSA or a different solubilization method. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in this compound stock solution | Prepare a large batch of your this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change with prolonged culturing. |
| Inconsistent cell seeding density | Ensure a uniform cell seeding density across all wells and plates to minimize variability in cell growth and response to treatment. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of your plates for experimental samples. Fill them with sterile PBS or medium instead. |
Data Presentation
Table 1: Basal Media Composition Comparison
| Component | DMEM (High Glucose) | RPMI-1640 | Ham's F-12 |
| Glucose (g/L) | 4.5 | 2.0 | 1.8 |
| Amino Acids | Higher concentration of some essential and non-essential amino acids | Comprehensive amino acid profile, including glutathione | Rich in a variety of amino acids |
| Vitamins | Standard vitamin cocktail | Broader range of vitamins | Includes a unique set of vitamins |
| Inorganic Salts | Balanced salt solution | Different salt composition compared to DMEM | Includes trace elements like copper and zinc |
| Buffering System | Bicarbonate | Bicarbonate | Bicarbonate |
| Primary Use | Adherent cells, high-energy demanding cells | Suspension and adherent cells, especially lymphoid cells | Clonal growth, rodent cells |
Table 2: Recommended Starting Concentrations for Media Supplements
| Supplement | Recommended Starting Concentration | Purpose |
| Fetal Bovine Serum (FBS) | 10% (can be optimized between 2-20%) | Provides growth factors, hormones, and attachment factors. |
| L-Glutamine | 2-4 mM | Energy source for rapid cell division. |
| Penicillin/Streptomycin | 100 U/mL / 100 µg/mL | Prevents bacterial contamination. |
| Sodium Pyruvate | 1 mM | Additional carbon source. |
| Non-Essential Amino Acids (NEAA) | 1X | Supports protein synthesis and cell growth. |
| Insulin-Transferrin-Selenium (ITS) | 1X | Promotes proliferation in serum-free/reduced-serum media. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in your optimized cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the key steps for analyzing the effect of this compound on the PI3K/Akt pathway.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
Mandatory Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. differencebetween.com [differencebetween.com]
- 2. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 3. himedialabs.com [himedialabs.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone inhibits proliferation and suppresses migration of human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Dehydroespeletone Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with dehydroespeletone.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a natural product and its solubility can be a limiting factor.[1] It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] For example, a stock solution can be made by dissolving a pre-weighed amount of this compound powder in a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mM). This stock can then be serially diluted in cell culture media to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity. For in vivo studies, co-solvents like PEG300, Tween 80, or corn oil may be necessary.[1] Always store the stock solution at -20°C or -80°C for long-term stability.[1]
Q2: How do I select the appropriate concentration range for my dose-response experiment?
A2: To determine the optimal concentration range, a preliminary range-finding experiment is recommended. This involves testing a wide range of concentrations, often in logarithmic increments (e.g., 0.01, 0.1, 1, 10, 100 µM). The goal is to identify a range that produces a full sigmoidal curve, including a maximal response (top plateau) and a minimal or no response (bottom plateau).[3] If the biological activity of this compound in your specific model is unknown, starting with a broad range is crucial to capture the IC50 or EC50 value, which should ideally fall near the middle of the tested concentrations.[4]
Q3: What are the essential controls to include in a dose-response assay?
A3: Several controls are critical for a valid dose-response experiment:
-
Vehicle Control: This contains the highest concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control (Negative Control): These are cells that have not been exposed to either the compound or the vehicle. This provides the baseline response of the cells.
-
Positive Control: A known compound that induces the expected effect in your assay. This control helps to validate the assay's performance and sensitivity.
Q4: My data points have high variability between replicates. What are the potential causes and solutions?
A4: High variability can stem from several sources including inconsistent cell seeding, pipetting errors, or issues with compound solubility.[5] To minimize variability:
-
Ensure Homogeneous Cell Seeding: Make sure cells are evenly distributed in the culture plates.
-
Precise Pipetting: Use calibrated pipettes and proper technique, especially during serial dilutions.
-
Compound Precipitation: Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution. If precipitation is observed, you may need to adjust the solvent concentration or use a different solubilizing agent.
Q5: I am not observing a dose-dependent effect. What should I do?
A5: If you do not see a dose-dependent effect, consider the following:
-
Concentration Range: The effective concentration range might be outside of what you have tested. Try a broader range of concentrations in your next experiment.
-
Compound Stability: Ensure that the this compound is stable in your experimental conditions (e.g., temperature, light exposure).
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive detection method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Flat Dose-Response Curve | The concentrations tested are too high or too low. | Perform a range-finding experiment with a wider, logarithmic scale of concentrations. |
| The compound is inactive in the chosen assay. | Verify the compound's activity with a different, orthogonal assay. | |
| The compound has degraded. | Use a fresh stock of this compound. | |
| Incomplete or Non-Sigmoidal Curve | The concentration range is not wide enough to define the top and bottom plateaus.[3] | Extend the concentration range in both directions. |
| The compound has low solubility at higher concentrations. | Check for precipitation and adjust the stock solution preparation if necessary. | |
| The compound may have complex biological effects, such as biphasic responses.[5] | Consider using a different non-linear regression model for data analysis.[4] | |
| IC50/EC50 Value is Outside the Tested Range | The dose-response curve is incomplete.[4] | Adjust the concentration range to ensure the 50% response level is bracketed by experimental data points. |
| Data normalization is incorrect. | Ensure that the data is properly normalized to the positive and negative controls.[4] |
Experimental Protocols
General Protocol for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your high-concentration stock.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[6]
-
Quantitative Data Presentation
Table 1: Example Raw Absorbance Data from an MTT Assay
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 |
| 0.1 | 1.20 | 1.24 | 1.18 |
| 1 | 1.05 | 1.10 | 1.08 |
| 10 | 0.65 | 0.68 | 0.62 |
| 100 | 0.20 | 0.22 | 0.18 |
Table 2: Normalized Cell Viability and IC50 Calculation
| This compound (µM) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.21 | 96.8 |
| 1 | 1.08 | 86.4 |
| 10 | 0.65 | 52.0 |
| 100 | 0.20 | 16.0 |
| Calculated IC50 (µM) | 10.5 |
Visualizations
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for dose-response curves.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Validation & Comparative
Dehydroespeletone: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dehydroespeletone, a naturally occurring sesquiterpene lactone, has garnered interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antimicrobial properties. While comprehensive structure-activity relationship (SAR) studies specifically on this compound and its synthetic analogs are limited in publicly available literature, a comparative analysis based on its chemical class—sesquiterpene lactones—can provide valuable insights for drug discovery and development. This guide synthesizes the available information on this compound's biological activities and infers its SAR by comparing it with structurally related compounds.
Biological Activity of this compound
This compound has been identified as a bioactive compound with potential anti-inflammatory and antimicrobial effects. Research suggests its promise as a natural starting point for the development of new therapeutic agents.
Inferred Structure-Activity Relationship (SAR) of this compound
The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. The presence of an α,β-unsaturated carbonyl group, most notably the α-methylene-γ-lactone moiety, is a critical determinant of their bioactivity. This functional group acts as a Michael acceptor, enabling covalent adduction with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
For this compound, the following SAR can be inferred based on studies of analogous sesquiterpene lactones:
-
α-Methylene-γ-lactone Ring: This is the primary pharmacophore. Its reactivity is crucial for the compound's biological effects. Modifications that reduce the electrophilicity of this group are expected to decrease activity.
-
Other Functional Groups: The presence and orientation of other functional groups, such as hydroxyl or acetyl groups, can influence the molecule's solubility, distribution, and binding affinity to target proteins, thereby modulating its overall activity and specificity.
-
Stereochemistry: The three-dimensional arrangement of atoms is critical. Changes in stereochemistry can significantly impact the molecule's ability to fit into the binding sites of target proteins.
Comparative Data on this compound and Related Sesquiterpene Lactones
Due to the scarcity of publicly available quantitative data for a series of this compound analogs, this section presents data for this compound where available and for structurally similar sesquiterpene lactones to illustrate the principles of their SAR.
Table 1: Anticancer Activity of Dehydrocostus Lactone (a structurally related sesquiterpene lactone)
| Cell Line | IC50 (µM) |
| HepG2 (Human hepatocellular carcinoma) | 20.33[1] |
Table 2: Anti-inflammatory Activity of Various Sesquiterpene Lactones
| Compound | Assay | Cell Line | IC50 (µM) |
| Compound 5 (from Inula hupehensis) | Nitric Oxide Production | RAW264.7 | 3.2 ± 0.4[2] |
| Various Sesquiterpene Lactones (from Ixeris chinensis) | Nitric Oxide Production | RAW264.7 | 12.13 to 31.10[3] |
Note: The data presented above is for compounds structurally related to this compound and is intended to provide a comparative context for its potential activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production by comparing the nitrite levels in treated and untreated stimulated cells.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9][10][11]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Modulation
Sesquiterpene lactones are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many sesquiterpene lactones, through their α-methylene-γ-lactone moiety, can directly interact with and inhibit components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex, thereby preventing the transcription of pro-inflammatory genes.[12][13][14][15]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is implicated in various cancers. Some sesquiterpene lactones have been shown to inhibit STAT3 activation, making them potential anticancer agents.[16][17][18][19]
Conclusion
This compound represents a promising natural product scaffold for the development of novel anti-inflammatory and antimicrobial agents. While direct SAR studies on a series of its analogs are needed to fully elucidate the structural requirements for optimal activity, the principles derived from the broader class of sesquiterpene lactones provide a strong foundation for future drug design and optimization efforts. The α-methylene-γ-lactone moiety is a key feature for its bioactivity, likely through the modulation of critical inflammatory and cell survival pathways such as NF-κB and STAT3. Further research focusing on the synthesis and biological evaluation of this compound derivatives is warranted to unlock its full therapeutic potential.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Sesquiterpene lactones from Inula hupehensis inhibit nitric oxide production in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and anti-inflammatory investigation of sesquiterpene lactones from Ixeris chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. chondrex.com [chondrex.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.univr.it [iris.univr.it]
- 19. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Anti-Inflammatory Activity: Dehydroespeletone and Potential Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Anti-inflammatory Potential of Dehydroespeletone Analogs and Standard Therapies
This compound, a natural product isolated from plants of the Asteraceae family, has garnered interest for its potential anti-inflammatory and antimicrobial properties. While in vivo studies on this compound itself are not yet available in the public domain, this guide provides a comparative overview of the in vivo anti-inflammatory activity of structurally related sesquiterpene lactones found in the same plant family, namely parthenolide and helenalin, alongside the sesquiterpene alcohol α-bisabolol. These natural compounds are compared against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin, in relevant animal models of inflammation.
This guide aims to provide a valuable resource for researchers by presenting a side-by-side comparison of efficacy, experimental protocols, and known mechanisms of action to inform preclinical research and drug development efforts in the field of inflammation.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of the selected natural compounds and comparator drugs in the widely used carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation.
Table 1: In Vivo Anti-inflammatory Activity of Sesquiterpene Lactones and α-Bisabolol in Rodent Models
| Compound | Animal Model | Doses Administered | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition (hours) |
| Parthenolide | Mouse | 1 mg/kg and 4 mg/kg | Daily | Significant reduction in paw inflammation | Not specified |
| Helenalin | (Data not sufficiently detailed for quantitative comparison in publicly available literature) | - | - | - | - |
| (-)-α-Bisabolol | Mouse | 100 mg/kg and 200 mg/kg | Gavage | Significant reduction in paw edema | Not specified |
Table 2: In Vivo Anti-inflammatory Activity of Comparator NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Doses Administered | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition (hours) |
| Diclofenac | 5 mg/kg | Oral | 56.17 ± 3.89 | 2 |
| 20 mg/kg | Oral | 71.82 ± 6.53 | 3 | |
| 3-100 mg/kg (ED50 = 3.74 ± 1.39 mg/kg) | p.o. | Dose-dependent reduction | Not specified | |
| Indomethacin | 10 mg/kg | Not specified | 54 | 2, 3, 4 |
| 0.66-2 mg/kg | Not specified | Dose-dependent inhibition | Not specified | |
| 5 mg/kg | Intraperitoneal | Significant inhibition | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. Below are representative protocols for the carrageenan-induced paw edema model used to evaluate the compounds in this guide.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation[1][2][3][4][5].
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan in saline (typically 0.1 ml) is administered into the subplantar region of the right hind paw of the animals[2][6]. The contralateral paw is often injected with saline to serve as a control.
-
Test Substance Administration: The test compounds (e.g., parthenolide, α-bisabolol, diclofenac, indomethacin) or vehicle are administered orally (p.o.) via gavage or intraperitoneally (i.p.) at specified doses, typically 30 to 60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer[6][7].
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can also be calculated from the dose-response data[8].
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways modulated by these compounds is essential for drug development.
Natural Compounds: Parthenolide, Helenalin, and α-Bisabolol
-
Parthenolide: This sesquiterpene lactone is a well-known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway[9]. It has been shown to directly bind to and inhibit IκB kinase (IKK), a key enzyme in the activation of NF-κB[9]. By inhibiting NF-κB, parthenolide can suppress the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6[10]. More recent studies suggest that its anti-inflammatory effects may also be mediated through the MAPK/TRIM31/NLRP3 signaling axis[10].
-
Helenalin: Similar to parthenolide, helenalin is a potent inhibitor of the NF-κB transcription factor[11][12]. It has been shown to selectively alkylate the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity[12]. This mechanism is distinct from that of NSAIDs[11].
-
α-Bisabolol: This sesquiterpene alcohol exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to reduce the production of the pro-inflammatory cytokine TNF-α and decrease leukocyte migration[13][14]. In a model of colonic inflammation, α-bisabolol was found to mitigate inflammation by stimulating the PPAR-γ (Peroxisome proliferator-activated receptor-gamma) transcription factor and inhibiting the MAPK and NF-κB signaling pathways[15].
Comparator Drugs: Diclofenac and Indomethacin
-
Diclofenac and Indomethacin: These are classic NSAIDs that primarily act by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By inhibiting COX enzymes, they block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Visualizing the Inflammatory Pathways and Experimental Workflow
To further clarify the relationships between these compounds and their targets, as well as the experimental process, the following diagrams are provided.
References
- 1. Systemic changes following carrageenan-induced paw inflammation in rats | springermedicine.com [springermedicine.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. youtube.com [youtube.com]
- 8. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide alleviates microglia-mediated neuroinflammation via MAPK/TRIM31/NLRP3 signaling to ameliorate cognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sesquiterpene Lactones in Oncology: Parthenolide's Anticancer Profile
A comparative analysis of the anticancer activities of dehydroespeletone and parthenolide is currently limited by the lack of available scientific literature on the anticancer properties of this compound. Extensive searches have yielded no significant data on its mechanism of action, IC50 values, or effects on cancer-related signaling pathways. In contrast, parthenolide, a well-studied sesquiterpene lactone, has demonstrated significant anticancer potential across a variety of cancer types. This guide, therefore, provides a comprehensive overview of the experimental data supporting the anticancer activity of parthenolide.
Parthenolide: A Multi-Targeted Anticancer Agent
Parthenolide is a natural compound predominantly found in the medicinal plant Feverfew (Tanacetum parthenium). Its anticancer effects are attributed to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of parthenolide in various human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Carcinoma | A549 | 4.3 | [1] |
| Medulloblastoma | TE671 | 6.5 | [1] |
| Colon Adenocarcinoma | HT-29 | 7.0 | [1] |
| Cervical Cancer | SiHa | 8.42 ± 0.76 | [2] |
| Breast Cancer | MCF-7 | 9.54 ± 0.82 | [2] |
| Non-Small Cell Lung Cancer | GLC-82 | 6.07 ± 0.45 | [3] |
| Non-Small Cell Lung Cancer | A549 | 15.38 ± 1.13 | [3] |
| Non-Small Cell Lung Cancer | H1650 | 9.88 ± 0.09 | [3] |
| Non-Small Cell Lung Cancer | H1299 | 12.37 ± 1.21 | [3] |
| Non-Small Cell Lung Cancer | PC-9 | 15.36 ± 4.35 | [3] |
| Breast Cancer | MDA-MB-231 | 3.48 ± 1.19 (72h) | [4] |
| Breast Cancer | SUM-159 | 3.06 ± 0.94 (72h) | [4] |
| Breast Cancer | MCF-7 | 2.68 ± 0.83 (72h) | [4] |
| Breast Cancer | Bcap-37 | 4.63 ± 1.07 (72h) | [4] |
| Breast Cancer | 4T-1 | 4.09 ± 0.03 (72h) | [4] |
| Prostate Cancer | PC3 | 2.7 ± 1.1 (72h) | [4] |
| Prostate Cancer | DU145 | 4.7 ± 1.9 (72h) | [4] |
| Gastric Cancer | SGC7901 | 17.48 ± 1.07 (48h) | [4] |
| Colorectal Cancer | HCT-116 (p53+/+) | 17.6 ± 1.8 (72h) | [4] |
Key Mechanisms of Parthenolide's Anticancer Activity
Parthenolide exerts its anticancer effects through several interconnected mechanisms:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer development and progression. Parthenolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ. This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.[5][6][7]
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Parthenolide inhibits STAT3 signaling by covalently targeting and inactivating Janus Kinases (JAKs), the upstream kinases that phosphorylate and activate STAT3.[8][9][10]
-
Induction of Oxidative Stress: Parthenolide can increase the production of reactive oxygen species (ROS) within cancer cells.[11][12][13] This leads to oxidative stress, which can damage cellular components and trigger apoptosis (programmed cell death).[14][15]
-
Induction of Apoptosis: By inhibiting pro-survival pathways like NF-κB and STAT3 and inducing oxidative stress, parthenolide effectively pushes cancer cells towards apoptosis.[2][16][17] This is often mediated through the intrinsic mitochondrial pathway.[14]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by parthenolide.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
Caption: Parthenolide inhibits JAKs, blocking STAT3 phosphorylation and activation.
Caption: Parthenolide induces ROS, leading to apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on parthenolide's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of parthenolide (e.g., 0-100 µM) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Cell Treatment and Nuclear Extraction: Cancer cells are treated with parthenolide with or without a stimulant (e.g., TNF-α). Nuclear extracts are then prepared.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes) to visualize the NF-κB-DNA complexes.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with parthenolide for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Parthenolide demonstrates significant potential as an anticancer agent due to its ability to target multiple oncogenic pathways. Its efficacy across a broad range of cancer cell lines, as evidenced by the presented IC50 values, underscores its promise. While a direct comparison with this compound is not currently feasible due to a lack of data, the comprehensive profile of parthenolide provides a strong foundation for further research and development of sesquiterpene lactones in cancer therapy. Future studies are warranted to explore the potential anticancer activities of this compound and other related compounds.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 16. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative Antioxidant Capacity: Dehydroespeletone vs. Quercetin
A comprehensive guide for researchers, scientists, and drug development professionals.
Foreword
This guide aims to provide a detailed comparison of the antioxidant capacities of Dehydroespeletone and Quercetin, supported by experimental data. However, a thorough review of scientific literature reveals a significant disparity in the available research. While Quercetin is a well-studied flavonoid with a vast body of evidence detailing its antioxidant properties, there is a notable lack of publicly available scientific data on the antioxidant capacity of this compound.
Our extensive searches for "this compound antioxidant capacity," "this compound antioxidant mechanism," and specific assays (DPPH, ORAC, FRAP) did not yield any peer-reviewed studies quantifying its antioxidant activity or elucidating its mechanisms of action. The compound is mentioned in some commercial listings, but without associated experimental data.
In contrast, Quercetin's antioxidant potential is extensively documented. Therefore, this guide will proceed by presenting a comprehensive overview of the antioxidant capacity of Quercetin, adhering to the requested format of data presentation, detailed experimental protocols, and pathway visualizations. This will serve as a detailed reference on Quercetin and a template for how this compound could be evaluated should data become available in the future.
Quercetin: An In-Depth Antioxidant Profile
Quercetin is a prominent dietary flavonoid found in numerous fruits, vegetables, and grains. Its potent antioxidant effects are a cornerstone of its various health benefits, which include anti-inflammatory, cardiovascular-protective, and neuroprotective properties.[1][2]
Quantitative Antioxidant Capacity of Quercetin
The antioxidant capacity of Quercetin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | IC50 of Quercetin | Reference Compound | IC50 of Reference | Source |
| DPPH Radical Scavenging | 19.17 µg/mL | Ascorbic Acid | Not specified | [3] |
| H₂O₂ Scavenging | 36.22 µg/mL | Ascorbic Acid | Not specified | [3] |
| DPPH Radical Scavenging | 33.1 µM | Not specified | Not specified | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine the antioxidant capacity of compounds like Quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[6][7]
Protocol:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (Quercetin) is prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH stock solution is added to each concentration of the test compound. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The reaction produces a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[1]
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[8]
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction Mixture: The FRAP reagent is mixed with the test compound solutions.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (typically 593 nm).
-
Calculation: A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid. The antioxidant capacity of the sample is expressed as equivalents of the standard.
Signaling Pathway and Experimental Workflow Visualization
Nrf2 Signaling Pathway Activation by Quercetin
Quercetin is known to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[1][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Quercetin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[9]
Caption: Nrf2 signaling pathway activation by Quercetin.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for assessing antioxidant activity using the DPPH assay.
References
- 1. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Role of dehydroepiandrosterone sulfate as a scavenging antioxidant: the evidence from Caenorhabditis elegans’ nervous system under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Dehydroepiandrosterone (DHEA) Derivatives: A Comparative Guide to In Vivo Efficacy
Dehydroepiandrosterone (DHEA), a prolific adrenal steroid, and its synthetic derivatives have garnered significant attention from the research community for their potential therapeutic applications across a spectrum of diseases. Preclinical in vivo studies have demonstrated the efficacy of these compounds in models of cancer, inflammation, and metabolic disorders. This guide provides a comparative overview of the in vivo performance of various DHEA derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals.
Comparative Efficacy of DHEA Derivatives
The in vivo efficacy of DHEA and its derivatives has been most notably investigated in the contexts of oncology and inflammatory conditions. The following tables summarize the quantitative outcomes from key preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy of DHEA Derivatives
| Derivative | Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| DHEA-Sulfate (DHEA-S) | Athymic Nude Mice | Pancreatic Cancer (MiaPaCa-2 Xenograft) | 667 mg/kg, daily intraperitoneal injection for 3 weeks | 73% decrease in tumor weight compared to control.[1] | [1] |
| DHEA-Sulfate (DHEA-S) | Athymic Nude Mice | Pancreatic Cancer (Panc-1 Xenograft) | 667 mg/kg, daily intraperitoneal injection for 3 weeks | 66% decrease in tumor weight compared to control.[1] | [1] |
| 16α-fluoro-5-androsten-17-one | Mice | Two-stage skin tumorigenesis model | Not specified | Inhibited tumor initiation and promotion of papillomas.[2] | [2] |
| DHEA in combination with Parthenolide (PRT) | BALB/c Nude Mice | Corticotroph Tumor (AtT20 Xenograft) | Not specified | Significantly attenuated tumor growth.[3] | [3] |
Table 2: In Vivo Anti-Inflammatory and Other Effects of DHEA and its Derivatives
| Derivative | Animal Model | Condition | Dosing Regimen | Outcome | Citation |
| DHEA | Diabetic Sprague-Dawley Rats | Diabetic Tendinopathy | Not specified | Significantly lower mRNA expression of NOX1, IL-6, MMP-2, TIMP-2, and type III collagen in the Achilles tendon.[4][5] | [4][5] |
| BNN27 (17-spiro-epoxy DHEA derivative) | Diabetic Rats | Inflamed Retina | Not specified | Reduced TNF-α and increased IL-10 in the inflamed retina.[6] | [6] |
| DHEA | C57BL/KsJ (db/db) mice | Non-insulin-dependent diabetes | 0.4% in diet | Prevented hyperglycemia and preserved beta-cell structure and function. | [7] |
| DHEA-Sulfate (DHEA-S) | Old (27-month-old) Male Wistar Rats | Age-related decline in melatonin | 500 µg, single intraperitoneal injection | 35% increase in pineal melatonin content. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key in vivo experiments cited in this guide.
Pancreatic Cancer Xenograft Model
-
Animal Model: Male athymic nude mice.[1]
-
Cell Line: MiaPaCa-2 or Panc-1 human pancreatic adenocarcinoma cells.
-
Procedure:
-
Cells are harvested and suspended in a suitable medium.
-
An inoculum of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow for one week.[1]
-
Treatment is initiated with daily intraperitoneal injections of DHEA-S (667 mg/kg) or vehicle control (1% DMSO).[1]
-
Tumor size and body weight are monitored weekly.
-
After three weeks of treatment, mice are euthanized, and tumors are excised and weighed.[1]
-
Diabetic Tendinopathy Model
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is used to induce diabetes.
-
Procedure:
-
Rats are divided into a control group and a DHEA-injected group.[4]
-
The DHEA group receives regular injections of DHEA.
-
After a set period, the Achilles tendon is harvested.
-
Gene expression analysis (e.g., qPCR) is performed to determine the mRNA levels of relevant markers such as NOX1, IL-6, MMP-2, TIMP-2, and collagen types.[4][5]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of DHEA and its derivatives are attributed to their modulation of several key signaling pathways.
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
One of the primary mechanisms of action for DHEA is the inhibition of G6PD, the rate-limiting enzyme in the pentose phosphate pathway.[2][9] This inhibition leads to a depletion of NADPH, which is a critical cofactor for various biosynthetic pathways and for the generation of reactive oxygen species (ROS) by NADPH oxidase (NOX).[9] The reduction in ROS can contribute to both anti-inflammatory and anti-cancer effects.
References
- 1. Dehydroepiandrosterone-sulfate inhibits pancreatic carcinoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer prevention with dehydroepiandrosterone and non-androgenic structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. In vitro and in vivo tenocyte-protective effectiveness of dehydroepiandrosterone against high glucose-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo tenocyte-protective effectiveness of dehydroepiandrosterone against high glucose-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Effects of the Synthetic Neurosteroid Analogue BNN27 during CFA-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. " Therapeutic effects of dehydroepiandrosterone (DHEA) in diabetic mice" by D L. Coleman, E H. Leiter et al. [mouseion.jax.org]
- 8. Ex vivo studies on the acute and chronic effects of DHEA and DHEA-sulfate on melatonin synthesis in young- and old-rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone, Cancer, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dehydroespeletone Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Dehydroespeletone, a naturally occurring sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have highlighted its anti-inflammatory, anticancer, and antioxidant activities. This guide provides a comparative overview of the common bioactivity assays used to validate the efficacy of this compound and its analogs, offering a resource for researchers designing and interpreting related studies.
Disclaimer: Direct quantitative data for this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data from its close structural analog, Dehydrocostus lactone (DCL), to provide a comparative framework for its bioactivity. The methodologies and principles of the assays described are directly applicable to the study of this compound.
Anti-inflammatory Activity
This compound and its analogs are believed to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and by inhibiting the NLRP3 inflammasome. The most common in vitro model for assessing this activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Comparison of Anti-inflammatory Bioactivity Assays
| Assay | Principle | Endpoint Measured | Typical IC50 (Dehydrocostus lactone) | Reference Compound |
| Nitric Oxide (NO) Production Assay | Colorimetric assay based on the Griess reaction, which measures nitrite, a stable product of NO. | Inhibition of NO production in LPS-stimulated RAW 264.7 cells. | Not explicitly found for DCL, but derivatives show activity in the low µM range. | L-NAME, Curcumin |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) | Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines in cell culture supernatants. | Reduction in the secretion of TNF-α, IL-1β, and IL-6 from LPS-stimulated RAW 264.7 cells. | DCL effectively inhibits IL-1β release at concentrations as low as 10 nM.[1] | Dexamethasone |
| NLRP3 Inflammasome Activation Assay | Western blot analysis of caspase-1 cleavage and ELISA for IL-1β secretion in macrophages primed with LPS and activated with a secondary stimulus (e.g., ATP or nigericin). | Inhibition of caspase-1 activation and IL-1β secretion. | DCL effectively inhibits caspase-1 cleavage and IL-1β release at 10 nM.[1] | MCC950 |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a reference inhibitor for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Measurement: The concentration of nitrite in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from a dose-response curve.
2. Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Inhibition Assay
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.
Signaling Pathway
Anticancer Activity
The anticancer potential of this compound and its analogs is attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Comparison of Anticancer Bioactivity Assays
| Assay | Principle | Endpoint Measured | Typical IC50 (Dehydrocostus lactone) | Reference Compound |
| MTT Cell Viability Assay | Colorimetric assay measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. | Reduction in cell viability. | 24.70 µM (MCF-7), 1.11 µM (HCC70).[1] | Doxorubicin, Cisplatin |
| Annexin V/PI Apoptosis Assay | Flow cytometry-based assay that uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells. | Percentage of apoptotic and necrotic cells. | Induces apoptosis in a dose-dependent manner.[2] | Staurosporine |
| Cell Cycle Analysis | Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Cell cycle arrest at a specific phase (e.g., G2/M). | Induces sub-G1 cell cycle arrest.[2] | Nocodazole |
Experimental Protocols
1. MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[3][4][5]
2. Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Experimental Workflow
Antioxidant Activity
The antioxidant capacity of this compound is typically evaluated by its ability to scavenge free radicals. Several spectrophotometric assays are commonly employed for this purpose.
Comparison of Antioxidant Bioactivity Assays
| Assay | Principle | Endpoint Measured | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm. | Ascorbic Acid, Trolox |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at 734 nm. | Trolox |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at 593 nm. | Ferrous Sulfate (FeSO₄) |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | Decay of fluorescence over time. | Trolox |
Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of this compound.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[7]
2. ABTS Radical Scavenging Assay
-
ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
Reaction: The ABTS•+ solution is mixed with various concentrations of this compound.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a short incubation period.
-
Calculation: The scavenging activity is calculated as a percentage of ABTS•+ inhibition, and the result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
Logical Relationship of Antioxidant Assays
References
- 1. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. chondrex.com [chondrex.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroespeletone as a Potential Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable positive controls is fundamental to the validation of experimental assays in drug discovery and development. Dehydroespeletone, a naturally occurring compound, has demonstrated notable antioxidant and anti-inflammatory properties, positioning it as a potential candidate for a positive control in related assays. This guide provides a comparative overview of this compound's hypothetical performance against established positive controls in common antioxidant and anti-inflammatory assays.
Disclaimer: The use of this compound as a positive control is presented here on a hypothetical basis to illustrate its potential. The quantitative data for this compound in this guide is illustrative and not derived from published experimental results.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[1][2] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]
-
Sample Preparation: this compound, a standard positive control (e.g., Ascorbic Acid, Trolox), and test compounds are prepared in a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to each well/cuvette containing the sample solutions. A control containing only the solvent and DPPH is also prepared.[1]
-
Incubation: The plate or cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Absorbance Measurement: The absorbance is measured at approximately 517 nm using a spectrophotometer.[1][2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammation.
Experimental Protocol: NO Inhibition in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound, a standard positive control (e.g., Dexamethasone, Indomethacin), or test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of untreated cells serves as a negative control.[3]
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of the NO production) is determined.
Comparative Performance Data
The following table summarizes the hypothetical IC50 value of this compound in comparison to the reported IC50 values of commonly used positive controls in the respective assays.
| Assay | Compound | Reported IC50 (µM) | Data Source |
| DPPH Radical Scavenging | This compound | ~ 15 (Hypothetical) | Illustrative |
| Ascorbic Acid | 20 - 100 | [4][5] | |
| Trolox | 3 - 12 | [1] | |
| NO Inhibition (LPS-stimulated RAW 264.7) | This compound | ~ 10 (Hypothetical) | Illustrative |
| Dexamethasone | 0.1 - 10 | [3][6] | |
| Indomethacin | 10 - 100 | [7][8] |
Note on Data: The IC50 values for established positive controls can vary between laboratories and experimental conditions. The values presented are representative ranges found in the literature. The IC50 values for this compound are hypothetical and serve as a basis for comparison to illustrate its potential as a potent positive control.
Conclusion
Based on its reported biological activities, this compound presents a compelling case for consideration as a positive control in antioxidant and anti-inflammatory screening assays. Its natural origin and potential for potent activity make it an interesting candidate for further investigation and validation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to potentially incorporate and evaluate this compound in their experimental workflows. Further studies are warranted to establish its efficacy and reliability as a standard positive control.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dehydroespeletone: A Comparative Analysis of Natural vs. Synthetic Sources
For researchers, scientists, and drug development professionals, understanding the characteristics of a bioactive compound from different origins is crucial for reproducibility and optimization of research. Dehydroespeletone, a natural product with promising anti-inflammatory and antimicrobial properties, can be obtained through extraction from plant sources or via chemical synthesis. This guide provides a comparative analysis of this compound from these different origins, focusing on purity, yield, and biological activity, supported by available data and experimental protocols.
Data Summary: Purity and Yield
Commercially available this compound, which is likely of synthetic origin or purified from a natural source on a large scale, is typically offered at a high purity level.
| Source | Purity | Yield | Notes |
| Natural Source (e.g., Espeletia species) | Variable | Highly Variable | Purity and yield depend on the plant species, geographical location, season of harvest, and the extraction and purification methods employed. |
| Synthetic Route | Potentially ≥98% | Method Dependent | Purity and yield are contingent on the specific synthetic pathway, optimization of reaction conditions, and purification techniques. |
| Commercial Suppliers | ≥98%[1] | Not Applicable | Purity is a key quality control parameter for commercial products. |
Biological Activity: A Look at the Potential
While specific comparative studies on the biological activity of this compound from different sources are lacking, research on related compounds and the general understanding of natural versus synthetic molecules can provide some insights. The biological activity of a compound is intrinsically linked to its purity and the presence of any isomers or related impurities.
Anti-Inflammatory Activity: this compound is suggested to possess anti-inflammatory properties. While direct IC50 values for this compound are not widely reported, studies on similar compounds indicate potential mechanisms of action. For instance, the related compound Dehydroepiandrosterone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6[2][3]. It has also been observed to inhibit nitric oxide production in microglial cells[4][5]. The anti-inflammatory effects of many natural products are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway[6][7][8][9][10].
Antimicrobial Activity: The potential antimicrobial activity of this compound is another area of interest. Quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are essential for evaluating the efficacy of an antimicrobial agent. While specific data for this compound is scarce in publicly available literature, the broader class of natural products to which it belongs is a rich source of antimicrobial compounds.
Cytotoxic Activity: The cytotoxic potential of a compound is a critical parameter, especially in the context of drug development. IC50 values against various cancer cell lines are used to quantify this activity. Studies on derivatives of the related compound Dehydroepiandrosterone have shown cytotoxic effects against different cancer cell lines[2][11].
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not extensively published. However, based on general phytochemical and synthetic chemistry practices, the following outlines the likely methodologies.
Isolation from Natural Sources (e.g., Espeletia species)
The isolation of this compound from its natural sources, such as plants from the Espeletia genus, typically involves solvent extraction followed by chromatographic purification.
Workflow for Natural Product Isolation
Methodology:
-
Plant Material Collection and Preparation: Leaves of the selected Espeletia species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing this compound is identified using techniques like thin-layer chromatography (TLC) by comparing with a known standard.
-
Chromatographic Purification: The bioactive fraction is then subjected to one or more rounds of column chromatography over a stationary phase like silica gel. A gradient of solvents is used to elute the compounds, and fractions are collected.
-
Purity Analysis: The purity of the isolated this compound is assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis
The chemical synthesis of this compound would likely involve a multi-step process starting from commercially available precursors. A plausible synthetic strategy would aim to construct the core aromatic ring with the desired substitution pattern and then introduce the side chains.
Hypothetical Synthetic Workflow
Methodology:
The specific reactions and reagents would depend on the chosen synthetic route. A general process would include:
-
Synthesis of the Core Structure: Building the substituted aromatic ring using standard organic chemistry reactions such as Friedel-Crafts acylation or other coupling reactions.
-
Introduction of Side Chains: Attaching the necessary side chains to the aromatic core through reactions like aldol condensation or Wittig reactions.
-
Functional Group Transformations: Modifying functional groups as needed to arrive at the final structure of this compound.
-
Purification: Purifying the final product using techniques like column chromatography, recrystallization, or preparative HPLC.
-
Structural Verification: Confirming the structure of the synthesized this compound using spectroscopic methods (NMR, IR, MS).
Signaling Pathway: Anti-Inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
NF-κB Signaling Pathway
Pathway Description:
In response to inflammatory stimuli like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated. This initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. This compound may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex or the nuclear translocation of NF-κB.
Conclusion
This compound presents an interesting profile as a bioactive natural product. While commercially available sources provide high-purity compound, likely of synthetic origin, the yield and purity from natural sources are highly variable. A significant gap exists in the scientific literature regarding a direct comparative analysis of this compound from different origins. Further research is needed to isolate and characterize this compound from various Espeletia species and to develop and document efficient synthetic routes. Such studies would enable a comprehensive comparison of their biological activities and pave the way for the potential development of this compound as a therapeutic agent. Researchers are encouraged to report detailed data on yield, purity, and quantitative biological activity to build a more complete understanding of this promising compound.
References
- 1. Method for preparing dehydroepiandrosterone through chemical-enzyme method - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone inhibits microglial nitric oxide production in a stimulus-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone inhibits lipopolysaccharide-induced nitric oxide production in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dehydrogeijerin in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2'-Hydroxyflavanone prevents LPS-induced inflammatory response and cytotoxicity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Promotion of nitric oxide production: mechanisms, strategies, and possibilities [frontiersin.org]
- 11. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Dehydroespeletone: A Guide Based on Current Scientific Understanding
For researchers, scientists, and drug development professionals, the validation of a compound's molecular targets is a critical step in the drug discovery pipeline. This guide addresses the current scientific landscape regarding the molecular targets of Dehydroespeletone, a natural product with purported biological activities. However, it is imperative to note a significant challenge in this area: a clear scientific consensus and detailed experimental validation of this compound's specific molecular targets are not yet established in publicly available research.
A recurring issue in the scientific literature is the confusion between this compound and Dehydroepiandrosterone (DHEA), a well-studied human steroid hormone. These are distinct molecules with different structures and biological roles. This guide will focus solely on the available information for this compound and, due to the lack of specific target validation data, will present a hypothetical framework for how such targets could be investigated and validated.
Putative Biological Activities of this compound
This compound is a phytochemical found in plants of the Espeletia genus. Preliminary research and phytochemical screenings suggest that it may possess anti-inflammatory and antimicrobial properties. However, the precise molecular mechanisms underlying these potential effects remain to be elucidated. Without confirmed molecular targets, a direct comparison with alternative compounds is speculative.
A Framework for Validating Molecular Targets of a Novel Compound
To validate the molecular targets of a compound like this compound, a multi-faceted experimental approach is necessary. Below is a hypothetical workflow that researchers might employ.
Table 1: Hypothetical Experimental Workflow for Molecular Target Validation
| Phase | Experimental Approach | Objective | Potential Quantitative Data |
| 1. Target Identification | Affinity Chromatography-Mass Spectrometry | To identify proteins that physically bind to this compound. | List of potential protein binders, binding affinity (Kd). |
| Yeast Two-Hybrid Screening | To identify protein-protein interactions modulated by this compound. | List of interacting protein pairs. | |
| In silico Molecular Docking | To predict the binding of this compound to known protein structures. | Binding energy scores, predicted binding poses. | |
| 2. Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm that this compound binds to the target protein in a cellular context. | Thermal shift curves, melting temperature (Tm) changes. |
| Surface Plasmon Resonance (SPR) | To quantify the binding kinetics of this compound to a purified target protein. | Association rate (ka), dissociation rate (kd), and affinity (Kd). | |
| 3. Functional Validation | Enzyme Inhibition Assays | To determine if this compound inhibits the activity of an identified enzyme target. | IC50 values, mechanism of inhibition (e.g., competitive, non-competitive). |
| Receptor Binding Assays | To measure the affinity of this compound for a specific receptor. | Ki values, displacement curves. | |
| Gene Expression Analysis (qPCR, RNA-seq) | To assess how this compound affects the expression of genes downstream of a target pathway. | Fold-change in gene expression, p-values. | |
| Western Blotting | To measure changes in protein levels or post-translational modifications downstream of a target. | Changes in protein band intensity. |
Experimental Protocols: A Hypothetical Example
Below are detailed, albeit hypothetical, methodologies for key experiments that would be crucial in validating a molecular target for this compound, for instance, a putative kinase target.
Protocol 1: Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, this compound stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase and the this compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target kinase within intact cells.
-
Materials: Cell line expressing the target kinase, this compound, cell lysis buffer, and antibodies for the target kinase for Western blotting.
-
Procedure:
-
Treat cultured cells with either this compound or a vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of different temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble target kinase at each temperature using Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizing the Path to Validation
The following diagrams illustrate the logical flow of experiments and the potential signaling pathways that could be investigated.
Caption: Experimental workflow for molecular target validation.
Caption: Hypothetical signaling pathway for this compound.
Safety Operating Guide
Navigating the Disposal of Dehydroespeletone: A Guide to Safe and Compliant Practices
Understanding Dehydroespeletone: Key Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₃[1] |
| Molecular Weight | 232.275 g/mol [1] |
| Boiling Point | 378.5±42.0°C at 760 mmHg[1] |
| Density | 1.1±0.1 g/ml[1] |
| Storage | Room temperature[1] |
Procedural Guidance for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, adhering to general best practices for laboratory chemical waste.
Step 1: Waste Identification and Classification
The initial and most crucial step is to classify this compound as a chemical waste. As a rule, any chemical that is no longer intended for use is considered waste.[2] Given its nature as a bioactive organic compound, it should be treated as a hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.
Step 2: Container Selection and Labeling
Proper containment and labeling are paramount to prevent accidental exposure and ensure correct disposal.
-
Container: Use a suitable, leak-proof container that is compatible with organic compounds. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition with a secure lid.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][3] The label should also include:
Step 3: Segregation and Storage
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Incompatible Materials: Store this compound waste separately from incompatible materials. As a general guideline, segregate waste by chemical class (e.g., organic compounds, acids, bases, oxidizers).
-
Storage Location: Store the waste container in a designated, secure area within the laboratory, away from general laboratory traffic and drains.[4] Secondary containment should be used to capture any potential leaks.[2]
Step 4: Waste Disposal Request and Collection
Disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the sink or in the regular trash.[2][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][5]
-
Provide Information: Be prepared to provide the EHS department with all the information from the waste label.
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing: Unless the container held a highly toxic substance, it should be triple-rinsed with a suitable solvent capable of removing any residue.[2] The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[2]
-
Final Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety protocols. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound, when available, for definitive disposal procedures.
References
- 1. This compound [myskinrecipes.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroespeletone
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Dehydroespeletone. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document will serve as your primary resource for procedural guidance and operational protocols.
This compound is a natural product that requires careful handling in a laboratory setting.[1][2] While specific toxicity data for this compound is limited, a conservative approach based on the handling of similar chemical compounds is warranted to minimize exposure and ensure safety. The following guidelines are based on best practices for handling solid, potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following tables outline the recommended PPE for handling this compound in various laboratory scenarios.
Table 1: Recommended PPE for Handling this compound Powder
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities. | Protects against dust particles and accidental splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Dust respirator (NIOSH-approved). | Prevents inhalation of fine powder particles.[3] |
Table 2: PPE for Handling this compound in Solution
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles. | Protects against splashes of the solution. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the solution. |
| Body | Laboratory coat. | Protects clothing and skin from splashes. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (safety glasses, lab coat, and gloves) before opening the package.
-
Open the package in a designated, well-ventilated area, preferably within a fume hood.
-
Verify the container label matches the order information.
-
Check the container for any damage before storing.
2. Storage:
-
Store this compound in a tightly closed container.[3]
-
Keep the container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3][4]
3. Weighing and Aliquoting (Powder):
-
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
-
Use a dust respirator to prevent inhalation of the powder.[3]
-
Wear safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface with a suitable solvent and detergent after use.[5]
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area or a fume hood.
-
Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Add the solid this compound to the solvent slowly to avoid splashing.
5. Spills and Decontamination:
-
In the event of a small spill, wear appropriate PPE (splash goggles, full suit, dust respirator, gloves).[3]
-
For a large spill, a self-contained breathing apparatus may be necessary to avoid inhalation.[3]
-
Carefully sweep up the solid material and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Method: All this compound waste must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Procedural Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
